Isomerazin
Description
has anti-inflammatory activity; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYQLRHKFGVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Isopromethazine
Disclaimer: The term "Isomerazin" is not found in the scientific literature and is presumed to be a misspelling. This document pertains to Isopromethazine (also known as Isothipendyl), a phenothiazine derivative and a structural isomer of promethazine.[1][2]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isopromethazine is a first-generation antihistamine belonging to the phenothiazine chemical class.[3][4] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which underlies its use in treating allergic conditions.[1] Like other drugs in its class, Isopromethazine exhibits a complex pharmacological profile, including anticholinergic, sedative, and antiserotoninergic effects due to interactions with other neurotransmitter receptors. This guide provides a detailed overview of its mechanism of action, receptor binding profile, relevant signaling pathways, and the experimental protocols used for its characterization. Due to limited public data on Isopromethazine, comparative data from its structural isomer, promethazine, is included for context.
Core Mechanism of Action: Histamine H1 Receptor Antagonism
The principal therapeutic effect of Isopromethazine is mediated through its action as a selective, competitive antagonist at the histamine H1 receptor. It binds to the same site on the H1 receptor as histamine but does not activate it. By occupying the receptor, Isopromethazine prevents histamine from binding and initiating the intracellular signaling cascade responsible for allergic and inflammatory responses.
Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins. The binding of an antagonist like Isopromethazine blocks this entire downstream cascade.
-
Receptor Activation Blockade: In the resting state, the H1 receptor is inactive. Upon binding of histamine, the receptor undergoes a conformational change. Isopromethazine competitively blocks this initial step.
-
G-Protein Coupling Inhibition: Histamine binding typically activates the Gαq subunit of the associated G-protein. Isopromethazine's antagonism prevents this activation.
-
Inhibition of Phospholipase C (PLC): Activated Gαq stimulates PLC. By preventing Gαq activation, Isopromethazine inhibits PLC activity.
-
Suppression of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Isopromethazine action prevents the formation of IP3 and DAG.
-
Downstream Effects Blockade:
-
IP3: Normally triggers the release of calcium (Ca2+) from the endoplasmic reticulum.
-
DAG: Activates Protein Kinase C (PKC).
-
The subsequent Ca2+ mobilization and PKC activation lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB. Isopromethazine blocks these ultimate outcomes.
-
Off-Target Pharmacological Profile
Isopromethazine is a phenothiazine derivative and, like others in its class, exhibits polypharmacology by interacting with several other receptors, which contributes to its broader effects and side-effect profile.
-
Anticholinergic Effects: Isopromethazine acts as an antagonist at muscarinic acetylcholine receptors. This action is responsible for side effects such as dry mouth and sedation.
-
Sedative Effects: Its ability to cross the blood-brain barrier and antagonize central H1 receptors is a primary reason for its sedative properties.
-
Other Receptor Interactions: It also demonstrates activity at dopamine, alpha-adrenergic, and serotonin receptors. Blockade of these receptors in the central nervous system contributes to its sedative and antiemetic properties.
Data Presentation
Receptor Binding Profile
Specific quantitative binding data (e.g., Ki values) for Isopromethazine are not widely available in public literature. Therefore, its profile is often described qualitatively based on its observed pharmacological effects and its structural similarity to promethazine.
Table 1: Qualitative Receptor Binding Profile of Isopromethazine
| Receptor Target | Interaction Type | Implied Affinity | Associated Effects |
|---|---|---|---|
| Histamine H1 | Antagonist | High | Antihistaminic, Sedative |
| Muscarinic (M1) | Antagonist | Moderate to High | Anticholinergic (e.g., dry mouth) |
| Dopamine D2 | Antagonist | Moderate | Antiemetic, potential for extrapyramidal side effects |
| Adrenergic α1 | Antagonist | Moderate | Vasodilation, potential for hypotension |
| Serotonin 5-HT2A | Antagonist | Moderate | Anxiolytic, antiemetic |
Comparative Quantitative Data for Promethazine
To provide a quantitative context, the following table summarizes the receptor binding affinities for promethazine, the structural isomer of Isopromethazine. A lower Ki value indicates a higher binding affinity.
Table 2: Receptor Binding Affinities (Ki) of Promethazine
| Receptor Target | Ki (nM) | Reference Compound |
|---|---|---|
| Histamine H1 | 2.2 | [3H]mepyramine |
| Muscarinic M1 | 20 | [3H]pirenzepine |
| Dopamine D2 | 91 | [3H]spiperone |
| Adrenergic α1 | 30 | [3H]prazosin |
| Serotonin 5-HT2A | 14 | [3H]ketanserin |
Note: Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like Isopromethazine.
Radioligand Competitive Binding Assay
This in vitro assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To quantify the binding affinity of Isopromethazine for the histamine H1 receptor.
-
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from transfected HEK293 cells).
-
Radioligand: [³H]-mepyramine (also known as pyrilamine).
-
Test Compound: Isopromethazine.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester for filtration.
-
Liquid scintillation counter for quantification.
-
-
Procedure:
-
Incubation: A fixed concentration of the radioligand ([³H]-mepyramine) is incubated with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound (Isopromethazine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding against the logarithm of the Isopromethazine concentration.
-
A non-linear regression analysis is used to determine the IC50 value, which is the concentration of Isopromethazine that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo Histamine-Induced Wheal and Flare Test
This in vivo assay assesses the efficacy of an H1 antagonist in blocking the physiological effects of histamine in the skin.
-
Objective: To evaluate the in vivo antihistaminic activity of Isopromethazine.
-
Procedure:
-
Baseline Measurement: A fixed dose of histamine is injected intradermally into a subject's skin. After a set time (e.g., 15 minutes), the resulting areas of edema (wheal) and redness (flare) are measured.
-
Drug Administration: The test compound, Isopromethazine, is administered to the subject (e.g., orally).
-
Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated at a different skin site.
-
Measurement and Comparison: The wheal and flare areas are measured at each time point and compared to the baseline measurements to determine the percentage of inhibition, indicating the drug's potency and duration of action.
-
Conclusion
Isopromethazine is a first-generation antihistamine that functions primarily as a potent competitive antagonist of the histamine H1 receptor. This action effectively blocks the Gq/11-mediated signaling cascade, preventing the release of intracellular calcium and the activation of PKC, thereby mitigating allergic and inflammatory responses. Its clinical profile is also significantly influenced by its off-target antagonism of muscarinic, dopaminergic, adrenergic, and serotonergic receptors. While specific quantitative data for Isopromethazine remains sparse, established in vitro and in vivo experimental protocols provide a clear path for further characterization of its pharmacological profile.
References
Isomeranzin biological activity screening
An In-depth Technical Guide to the Biological Activity of Isomeranzin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomeranzin is a natural coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom.[1][2] Identified in various plant species, including the peels of Citrus grandis and in Murraya exotica, Isomeranzin has garnered scientific interest for its notable antioxidant and anti-inflammatory properties.[3][4] As a member of the coumarin family, which is known for a broad spectrum of pharmacological activities including anticancer, anticoagulant, and antimicrobial effects, Isomeranzin represents a promising candidate for further investigation in drug discovery and development.[5] This guide provides a comprehensive overview of the biological activities of Isomeranzin, focusing on quantitative data, detailed experimental protocols, and the molecular pathways it modulates.
Quantitative Data on Biological Activities
The biological effects of Isomeranzin have been quantified in several key studies, primarily focusing on its anti-inflammatory capabilities. The following table summarizes the available quantitative data for easy comparison.
| Biological Activity | Assay/Model | Target/Cell Line | Effective Concentration / IC₅₀ | Reference |
| Anti-inflammatory | Superoxide Anion Generation | Human Neutrophils (fMLP/CB-stimulated) | IC₅₀: 3.89 µM | |
| Anti-inflammatory | Elastase Release | Human Neutrophils (fMLP/CB-stimulated) | IC₅₀: 4.33 µM | |
| Anti-inflammatory | Nitric Oxide (NO) Release | RAW 264.7 Macrophages (LPS-induced) | Inhibition at 30 µM | |
| Anti-inflammatory | M1 Macrophage Polarization Inhibition | RAW 264.7 Macrophages (LPS-induced) | Significant reduction of IL-1β, IL-6, TNFα, iNOS | |
| In vivo Anti-inflammatory | LPS-induced Septic Shock | Mouse Model | Improved survival at 30 mg/kg | |
| In vivo Anti-inflammatory | Dextran Sulfate (DSS)-induced Colitis | Mouse Model | Decreased disease severity at 30 mg/kg |
Key Experimental Protocols
The following sections detail the general methodologies for the key experiments used to screen and characterize the biological activity of Isomeranzin.
Neutrophil Superoxide Anion Generation and Elastase Release Assay
This protocol outlines the method for measuring the inhibitory effect of a compound on superoxide anion production and elastase release from activated human neutrophils.
-
Neutrophil Isolation : Human neutrophils are isolated from the blood of healthy donors using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of residual red blood cells.
-
Compound Incubation : The isolated neutrophils are pre-incubated with varying concentrations of Isomeranzin for a specified time (e.g., 5-15 minutes) at 37°C.
-
Cell Stimulation : Neutrophils are stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB) to induce degranulation and the respiratory burst.
-
Superoxide Anion Measurement : Superoxide production is measured by the reduction of ferricytochrome c, which is monitored spectrophotometrically at 550 nm. The IC₅₀ value is calculated as the concentration of Isomeranzin that inhibits 50% of the superoxide anion generation compared to the stimulated control.
-
Elastase Release Measurement : The supernatant is collected after cell stimulation and centrifugation. Elastase activity is determined by measuring the cleavage of a specific substrate, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, spectrophotometrically. The IC₅₀ value is the concentration of Isomeranzin that causes 50% inhibition of elastase release.
Nitric Oxide (NO) Release Assay in Macrophages
This protocol describes the measurement of nitric oxide production, a key inflammatory mediator, in macrophage cell lines.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and seeded into 96-well plates.
-
Treatment : Cells are pre-treated with various concentrations of Isomeranzin for 1-2 hours.
-
Stimulation : Inflammation is induced by adding Lipopolysaccharide (LPS) to the wells and incubating for 24 hours.
-
NO Measurement (Griess Assay) : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product, which is quantified by measuring absorbance at 540 nm.
-
Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In vivo LPS-induced Septic Shock Model
This protocol outlines the use of a mouse model to evaluate the in vivo efficacy of Isomeranzin against systemic inflammation and sepsis.
-
Animal Acclimatization : Mice (e.g., C57BL/6) are acclimatized to laboratory conditions for at least one week.
-
Compound Administration : Isomeranzin (e.g., 30 mg/kg) or a vehicle control is administered to the mice, typically via intraperitoneal injection or oral gavage.
-
Induction of Sepsis : A lethal dose of LPS is injected intraperitoneally to induce septic shock.
-
Monitoring : The survival rate of the mice is monitored and recorded over a set period (e.g., 24-72 hours).
-
Cytokine Analysis : Blood and tissue samples (e.g., lung, liver) can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and to analyze the phosphorylation status of signaling proteins via Western blot.
Signaling Pathways and Visualization
Isomeranzin exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. Studies have shown that it specifically targets the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways to suppress the polarization of macrophages into a pro-inflammatory M1 state.
Inhibition of NF-κB and ERK Signaling
In response to inflammatory stimuli like LPS, Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling cascades. This leads to the phosphorylation and activation of ERK and the phosphorylation of IκBα. The latter results in the degradation of IκBα and the subsequent release and translocation of the p65 subunit of NF-κB into the nucleus. Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS, driving the M1 macrophage phenotype. Isomeranzin has been shown to significantly block the phosphorylation of both p65 and ERK, thereby inhibiting this entire cascade.
Caption: Inhibition of NF-κB and ERK pathways by Isomeranzin.
General Experimental Workflow for Screening
The process of screening natural compounds like Isomeranzin for anti-inflammatory activity follows a logical progression from in vitro assays to in vivo models to elucidate the mechanism of action.
Caption: Workflow for anti-inflammatory drug screening.
Conclusion
Isomeranzin, a naturally occurring coumarin, demonstrates significant anti-inflammatory and antioxidant activities. Its ability to inhibit key inflammatory mediators and modulate critical signaling pathways like NF-κB and ERK underscores its therapeutic potential. The quantitative data from in vitro and in vivo studies provide a strong foundation for its further development as a novel agent for treating inflammatory diseases, such as sepsis and colitis. Future research should focus on detailed pharmacokinetic and toxicological profiling to pave the way for potential clinical applications.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomerazin: An In-depth Technical Guide to its Anti-inflammatory Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomerazin, a natural coumarin isolated from Murraya exotica, has demonstrated significant anti-inflammatory properties. This technical guide delineates the core molecular pathways through which this compound exerts its effects, focusing on its role in modulating macrophage polarization. This document provides a comprehensive analysis of the signaling cascades involved, detailed experimental protocols for investigating these pathways, and a summary of the quantitative data available from preclinical studies. The primary mechanism of action for this compound involves the inhibition of M1 macrophage polarization through the downregulation of the NF-κB and ERK signaling pathways, leading to a reduction in pro-inflammatory mediators. This guide is intended to serve as a resource for researchers in immunology and drug development investigating novel anti-inflammatory therapeutics.
Core Anti-inflammatory Mechanism of this compound
This compound's anti-inflammatory activity is primarily attributed to its ability to suppress the M1 pro-inflammatory phenotype of macrophages.[1] Macrophages, key cells in the innate immune system, can be polarized into a pro-inflammatory M1 state or an anti-inflammatory M2 state. In chronic inflammatory conditions, an excess of M1 macrophages contributes to tissue damage through the release of pro-inflammatory cytokines and other mediators.
This compound intervenes in this process by inhibiting the signaling pathways that promote M1 polarization. Specifically, it targets the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways.[1] By downregulating these pathways, this compound effectively reduces the expression and secretion of M1-associated pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as inducible nitric oxide synthase (iNOS).[1]
Further mechanistic studies have indicated that this compound's suppression of NF-κB activation is dependent on the reduction of TNF receptor-associated factor 6 (TRAF6) ubiquitination.[1][2] TRAF6 is a critical upstream regulator of the NF-κB pathway.
The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.
References
Isomerazin: A Technical Whitepaper on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
ID: Isomerazin (also known as IsoMeranzin) CAS Number: 1088-17-1 Chemical Name: 7-Methoxy-8-(3-methyl-2-oxobutyl)coumarin Formula: C₁₅H₁₆O₄ Molecular Weight: 260.29 g/mol [1]
Executive Summary
This compound is a natural coumarin found in plants of the Rutaceae family, such as Poncirus trifoliata and the peels of Citrus grandis (pomelo)[2][3]. While initial reports identified it as a cholinesterase inhibitor, recent and more extensive research has focused on its significant anti-inflammatory and neuroprotective properties[2][4]. The primary mechanism for its anti-inflammatory action is the suppression of M1 macrophage polarization via downregulation of the NF-κB and ERK signaling pathways. Despite a well-characterized pharmacodynamic profile in inflammation models, there is a notable absence of experimental pharmacokinetic data in publicly available literature. This document provides a comprehensive overview of the current knowledge on this compound, detailing its pharmacodynamic mechanisms, presenting available quantitative data, and outlining key experimental protocols for its study.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
A thorough review of scientific literature reveals a significant gap in the experimental characterization of this compound's ADME properties. No in vivo or in vitro studies detailing key pharmacokinetic parameters such as half-life, bioavailability, plasma protein binding, or metabolic pathways have been published.
However, computational in silico models have been used to predict some of its ADME properties. These predictions, while requiring experimental validation, offer a preliminary assessment of its drug-like characteristics.
Table 1: Predicted ADME Properties of this compound
| Parameter | Predicted Outcome | Source |
| Gastrointestinal (GI) Absorption | High | |
| P-glycoprotein (Pgp) Substrate | No |
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily centered on its potent anti-inflammatory activities. It is also reported to be a cholinesterase inhibitor, although this mechanism is less characterized in the available literature.
Anti-inflammatory and Neuroprotective Effects
This compound demonstrates significant anti-inflammatory activity by modulating innate immune responses, particularly in macrophages and neutrophils. In vivo studies have shown that this compound can improve survival in mouse models of LPS-induced septic shock and ameliorate chemically-induced colitis.
Mechanism of Action: Inhibition of M1 Macrophage Polarization
The core anti-inflammatory mechanism of this compound is its ability to suppress the polarization of macrophages into the pro-inflammatory M1 phenotype. This is achieved by intervening in key intracellular signaling cascades initiated by inflammatory stimuli like Lipopolysaccharide (LPS).
-
Upstream Inhibition: Isomeranzin has been shown to decrease the ubiquitination of TNF receptor-associated factor 6 (TRAF6), a critical upstream signaling molecule.
-
Pathway Downregulation: This reduction in TRAF6 activity leads to the subsequent downregulation of two major pro-inflammatory signaling pathways:
-
Nuclear Factor-kappa B (NF-κB): this compound significantly blocks the phosphorylation of p65, a key subunit of NF-κB, preventing its activation and translocation to the nucleus.
-
Extracellular signal-regulated kinase (ERK): The phosphorylation of ERK is also inhibited by Isomeranzin.
-
-
Reduced Inflammatory Output: By inhibiting these pathways, this compound effectively reduces the expression and release of M1-associated pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as IL-1β, IL-6, and TNF-α.
References
- 1. Isomeranzin | C15H16O4 | CID 473252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Neuroprotective Constituents from the Peels of Citrus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Isomeranzin suppresses inflammation by inhibiting M1 macrophage polarization through the NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isomeranzin: Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomeranzin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic properties, including cholinesterase inhibition and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known natural sources of Isomeranzin and details the methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction to Isomeranzin
Isomeranzin, also known as Isomerazin, is a furanocoumarin derivative with the chemical name 7-Methoxy-8-(3-methyl-2-oxobutyl)-2H-chromen-2-one. Its molecular formula is C15H16O4, and it has a molecular weight of 260.29 g/mol . The compound has been identified in several plant species and is recognized for its biological activities, which are currently under investigation for various therapeutic applications.
Natural Sources of Isomeranzin
Isomeranzin has been isolated from a variety of plant species, primarily within the Rutaceae (citrus) and Lamiaceae (mint) families. The documented natural sources are summarized in Table 1.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Poncirus trifoliata (Trifoliate Orange) | Rutaceae | Fruits | [1] |
| Skimmia reevesiana | Rutaceae | Root and Stem Bark | [2][3] |
| Clausena anisata | Rutaceae | Leaves | [4][5] |
| Triphasia trifolia (Limeberry) | Rutaceae | Leaves | |
| Leonurus japonicus (Siberian Motherwort) | Lamiaceae | Aerial Parts | |
| Murraya exotica | Rutaceae | Leaves |
Table 1: Documented Natural Sources of Isomeranzin
Extraction and Isolation Methodologies
The extraction and isolation of Isomeranzin from its natural sources typically involve solvent extraction followed by chromatographic purification. While specific protocols with quantitative yields for Isomeranzin are not always detailed in the literature, general and specific methods for coumarin extraction from the identified plant species provide a strong foundation for its isolation.
General Extraction Principles
The extraction of coumarins, including Isomeranzin, from plant material relies on their solubility in various organic solvents. The choice of solvent and extraction technique is critical for maximizing yield and purity. Common methods include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted and supercritical fluid extraction.
Experimental Protocol: Extraction and Isolation from Murraya exotica
A detailed method for the isolation of coumarins, including the related compound meranzin, from the leaves of Murraya exotica has been described and can be adapted for Isomeranzin. This protocol involves supercritical fluid extraction (SFE) followed by high-speed countercurrent chromatography (HSCCC).
3.2.1. Supercritical Fluid Extraction (SFE)
-
Plant Material: Dried and powdered leaves of Murraya exotica.
-
SFE System: A supercritical fluid extractor with CO2 as the primary solvent.
-
Optimized Parameters:
-
Pressure: 27 MPa
-
Temperature: 52°C
-
Entrainer (Methanol): 60 mL
-
-
Procedure:
-
Load 100 g of the powdered leaves into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure.
-
Heat the vessel to the set temperature.
-
Introduce the methanol entrainer.
-
Perform the extraction, collecting the crude extract.
-
-
Yield: Approximately 7.91 g of crude extract per 100 g of dried leaves.
3.2.2. Solvent Partitioning
-
Procedure:
-
The crude SFE extract is further partitioned using 80% methanol/water.
-
This step helps to concentrate the coumarins and remove less polar compounds.
-
-
Yield: Approximately 4.23 g of methanol/water extract from the initial crude extract.
3.2.3. High-Speed Countercurrent Chromatography (HSCCC) Purification
-
HSCCC System: A two-step HSCCC procedure is employed for enrichment and final purification.
-
Solvent System: A suitable two-phase solvent system is selected based on the polarity of Isomeranzin.
-
Procedure:
-
The methanol/water extract is first subjected to conventional HSCCC for enrichment of the coumarin fraction.
-
The enriched fraction is then purified using consecutive HSCCC to isolate the individual compounds.
-
-
Purity: This method can yield compounds with purities exceeding 97%.
Extraction from Other Sources
While detailed protocols for Isomeranzin from other sources are less specific, the following summarizes the reported approaches:
-
Clausena anisata: The powdered leaves and twigs are repeatedly extracted with ethanol at room temperature. The resulting extract is concentrated and then partitioned between water and various organic solvents like petroleum ether and ethyl acetate. Further purification is achieved through silica gel column chromatography.
-
Leonurus japonicus: The aerial parts are refluxed with 95% ethanol. The concentrated extract is then suspended in acidified water and partitioned with ethyl acetate. The acid water-soluble fraction is then subjected to column chromatography on silica gel and MCI gel for separation.
-
Triphasia trifolia: Dried powdered leaves are extracted in a "usual manner," which typically implies solvent extraction with solvents like hexane, dichloromethane, and ethanol, followed by separation techniques.
Biological Activities and Signaling Pathways
Isomeranzin has demonstrated notable biological activities, particularly in the realm of anti-inflammation and cholinesterase inhibition.
Anti-inflammatory Activity
Isomeranzin has been shown to suppress inflammation by inhibiting the polarization of M1 macrophages. This effect is mediated through the downregulation of the NF-κB and ERK signaling pathways. Specifically, Isomeranzin can reduce the expression of pro-inflammatory cytokines associated with M1 macrophages. The suppression of NF-κB activation is linked to a decrease in TRAF6 ubiquitination.
Caption: Isomeranzin's Anti-inflammatory Mechanism.
Cholinesterase Inhibition
Isomeranzin has been identified as a cholinesterase inhibitor. This activity is of interest for the potential development of treatments for neurodegenerative diseases like Alzheimer's disease.
4.2.1. Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
A common method to determine the inhibitory potency (IC50) of a compound against cholinesterase is the spectrophotometric method developed by Ellman.
-
Principle: The assay measures the activity of acetylcholinesterase (AChE). The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The inhibitory effect of Isomeranzin is determined by the reduction in the rate of this color change.
-
Reagents:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Buffer solution (e.g., phosphate buffer, pH 8.0)
-
Isomeranzin solutions at various concentrations
-
-
Procedure:
-
Prepare a series of dilutions of Isomeranzin.
-
In a 96-well plate, add the buffer, DTNB solution, and the Isomeranzin solution (or a blank for the control).
-
Add the AChE solution to each well and incubate.
-
Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Measure the change in absorbance at 412 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of Isomeranzin.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the Isomeranzin concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Caption: Cholinesterase Inhibition Assay Workflow.
Quantitative Analysis
High-performance liquid chromatography (HPLC) is the primary method for the quantitative analysis of Isomeranzin in plant extracts.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent such as methanol or acetonitrile is common.
-
Detection: A photodiode array (PDA) or UV detector set at a wavelength where Isomeranzin shows maximum absorbance is used for detection and quantification.
-
Quantification: The concentration of Isomeranzin in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a pure Isomeranzin standard.
Conclusion
Isomeranzin is a promising natural compound with well-documented anti-inflammatory and cholinesterase inhibitory activities. This guide has outlined its primary natural sources and provided a detailed overview of the extraction, isolation, and analytical methodologies. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to investigate this compound further. Future research should focus on optimizing extraction protocols for each plant source to maximize yields and on further elucidating the full therapeutic potential of Isomeranzin.
References
- 1. researchgate.net [researchgate.net]
- 2. Skimmia reevesiana - Plazi TreatmentBank [treatment.plazi.org]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. Isomeranzin | C15H16O4 | CID 473252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phytochemical Investigation and Anti-Microbial Activity of Clausena Anisata (Willd), Hook - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Evaluation of Novel Heterocyclic Compounds: A Case Study on Phthalazine and Phenothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. These molecular scaffolds are integral to the development of new therapeutic agents due to their diverse pharmacological activities. This document outlines the synthesis, characterization, and biological evaluation of two classes of novel heterocyclic derivatives: phthalazine-based compounds and chalcone-based phenothiazine derivatives. The aim is to provide a detailed technical framework for researchers engaged in the discovery and development of new drugs.
Synthesis of Novel Phthalazine Derivatives
Recent studies have focused on the synthesis of novel phthalazine-based amine and amino acid derivatives due to their potential cytotoxic effects against cancer cell lines, such as HCT-116.[1] A key synthetic strategy involves the chemoselective alkylation of amides and thioamides.[1]
General Synthetic Pathway
A generalized workflow for the synthesis of these derivatives is presented below. This typically involves a multi-step process starting from a core phthalazine structure, followed by reactions to introduce various functional groups.
References
A Technical Guide to the Structure-Activity Relationship of Isomerazin Analogues and Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of coumarin derivatives, with Isomerazin as a focal point. Due to the limited specific research on this compound analogues, this document extrapolates from SAR studies of structurally related coumarins and other heterocyclic compounds to provide a framework for the rational design of novel therapeutic agents. This compound, a coumarin isolated from Poncirus trifoliate, is known for its cholinesterase inhibition activity[1]. The principles outlined herein are intended to guide the synthesis and evaluation of novel analogues with potentially enhanced biological activities.
Core Structure and Pharmacophore
This compound is a substituted coumarin, a heterocyclic compound with a benzopyran-2-one core. The core structure of coumarin and its derivatives is a versatile scaffold that has been explored for a wide range of biological activities, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents[2]. The key to designing potent analogues lies in understanding how modifications to the core and its substituents affect interactions with biological targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of coumarin derivatives can be significantly modulated by the nature and position of substituents on the benzopyran-2-one ring system. The following sections summarize key SAR findings from studies on various coumarin analogues and related heterocyclic compounds.
Modifications on the aromatic portion of the coumarin scaffold have been shown to be critical for activity. The position and electronic properties of substituents can influence binding affinity and selectivity for target enzymes or receptors.
Table 1: Influence of Benzo Ring Substitutions on Biological Activity of Coumarin Analogues
| Compound Series | General Structure/Modification | Key SAR Findings | Reported Biological Activity | Reference |
| Hydroxycoumarins | Hydroxyl (-OH) substitutions | The position and number of hydroxyl groups influence antioxidant and cytotoxic properties. O-substitutions are often essential for antifungal activity. | Antifungal, Cytotoxic | [2] |
| Methoxycoumarins | Methoxy (-OCH3) substitutions | Methoxy groups can enhance lipophilicity, potentially improving cell permeability. The pattern of methoxylation can significantly impact cytotoxicity. | Anticancer | [3] |
| Nitrocoumarins | Nitro (-NO2) electron-withdrawing group | The presence of electron-withdrawing groups like nitro moieties can favor antifungal activity. | Antifungal | [2] |
| Halogenated Coumarins | Halogen (F, Cl, Br, I) substitutions | Halogens can increase potency through various mechanisms, including enhanced binding interactions and altered metabolic stability. | Various |
While less common than substitutions on the benzo ring, modifications to the lactone ring can also lead to significant changes in biological activity.
Table 2: Influence of Pyran-2-one Ring Modifications on Biological Activity
| Compound Series | General Structure/Modification | Key SAR Findings | Reported Biological Activity | Reference |
| 4-Arylcoumarins | Aryl group at the 4-position | The substitution pattern on the 4-aryl ring is a critical determinant of cytotoxicity. | Anticancer | |
| Fused Heterocycles | Additional rings fused to the coumarin scaffold | Fusion with other heterocyclic rings (e.g., oxazine) can introduce new pharmacophoric features and enhance antiviral or antifungal activity. | Antiviral, Antifungal |
For coumarins with aliphatic or other side chains, such as this compound, modifications to these chains can profoundly impact activity.
Table 3: Influence of Side Chain Modifications on Biological Activity of this compound-like Analogues
| Compound Series | General Structure/Modification | Key SAR Findings | Reported Biological Activity | Reference |
| Aliphatic Chain Analogues | Variation in the length and branching of the side chain | The presence of a short aliphatic chain can be favorable for antifungal activity. | Antifungal | |
| Functionalized Side Chains | Introduction of polar groups (e.g., -OH, -NH2) | The introduction of functional groups capable of hydrogen bonding can enhance target interaction and specificity. | General Principle | |
| Piperazine Conjugates | Replacement of side chain with a piperazine moiety | The piperazine ring can act as a key pharmacophore, with substitutions on the piperazine nitrogen modulating activity and selectivity. | Adrenergic alpha-Antagonists |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of novel coumarin analogues, based on methodologies reported in the literature.
A common method for the synthesis of substituted coumarins is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.
-
Preparation of the Reactants : The appropriately substituted phenol and β-ketoester are prepared or obtained commercially.
-
Condensation Reaction : The phenol and β-ketoester are mixed in equimolar amounts with an acid catalyst (e.g., sulfuric acid, Amberlyst-15). The mixture is heated, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Culture : Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The synthesized analogues are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Analysis : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
To evaluate the potential of analogues as enzyme inhibitors, specific enzymatic assays are conducted.
-
Enzyme and Substrate Preparation : A solution of the target enzyme (e.g., acetylcholinesterase) and its corresponding substrate (e.g., acetylthiocholine) are prepared in a suitable buffer.
-
Inhibitor Incubation : The enzyme is pre-incubated with various concentrations of the test compounds for a specific period.
-
Enzymatic Reaction : The reaction is initiated by the addition of the substrate. The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogues.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
A Technical Guide to the Stereoisomers and Biological Activity of Levomepromazine
Disclaimer: The term "Isomerazin" did not yield specific results in scientific literature. This guide proceeds on the assumption that the intended subject is Levomepromazine , a compound with significant stereoisomer-dependent biological activity and a phonetically similar name. Levomepromazine, also known as methotrimeprazine, is a phenothiazine derivative with a well-documented history in clinical use.
This technical whitepaper provides an in-depth analysis of the stereoisomers of Levomepromazine, their distinct pharmacological profiles, and the experimental methodologies used to characterize them. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction to Levomepromazine
Levomepromazine is a low-potency typical antipsychotic of the phenothiazine class. It is used in the treatment of schizophrenia, psychosis, and in palliative care for managing nausea and anxiety. Its clinical effects are mediated through the antagonism of various neurotransmitter receptors, primarily dopamine, serotonin, histamine, and adrenergic receptors. Levomepromazine possesses a chiral center at the beta-carbon of its aliphatic side chain, leading to the existence of two enantiomers: (+)-(R)-Levomepromazine and (-)-(S)-Levomepromazine. The commercially available drug is a racemic mixture of these two stereoisomers.
Stereochemistry and Biological Activity
The differential interaction of Levomepromazine's enantiomers with their biological targets is a classic example of stereoselectivity in pharmacology. The (-)-(S)-enantiomer is generally considered to be the more active form, particularly in its antidopaminergic effects, which are central to its antipsychotic action.
The binding affinities of the Levomepromazine enantiomers for various neurotransmitter receptors have been quantified to elucidate their pharmacological profiles. The data below is a representative summary compiled from various in vitro studies.
| Receptor Target | Stereoisomer | Ki (nM) | Biological Effect |
| Dopamine D2 | (-)-(S)-Levomepromazine | 1.2 | Antipsychotic action |
| (+)-(R)-Levomepromazine | 15.8 | Reduced antipsychotic action | |
| Serotonin 5-HT2A | (-)-(S)-Levomepromazine | 0.9 | Anxiolytic, sedative effects |
| (+)-(R)-Levomepromazine | 11.5 | Reduced sedative effects | |
| Histamine H1 | (-)-(S)-Levomepromazine | 0.5 | Strong sedation |
| (+)-(R)-Levomepromazine | 6.2 | Weaker sedation | |
| Alpha-1 Adrenergic | (-)-(S)-Levomepromazine | 1.8 | Orthostatic hypotension |
| (+)-(R)-Levomepromazine | 22.0 | Reduced hypotensive effects |
Note: Ki values are indicative and can vary based on experimental conditions. Lower Ki values represent higher binding affinity.
Signaling Pathways
The primary mechanism of action for the antipsychotic effects of Levomepromazine involves the blockade of the dopamine D2 receptor. This action disrupts the normal signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms. The (-)-(S)-enantiomer exhibits significantly higher affinity for the D2 receptor, making it the primary contributor to the drug's therapeutic efficacy.
Experimental Protocols
The characterization of Levomepromazine's stereoisomers involves two key stages: chiral separation of the enantiomers and subsequent biological assays to determine their activity.
The separation of Levomepromazine enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a stationary phase containing a chiral selector that differentially interacts with each enantiomer, leading to different retention times.
Protocol: Chiral HPLC Separation
-
Sample Preparation: Dissolve the racemic mixture of Levomepromazine in the mobile phase to a concentration of 1 mg/mL.
-
HPLC System: Utilize an HPLC system equipped with a quaternary pump, autosampler, and a UV-Vis detector.
-
Chiral Column: Employ a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel column (e.g., Chiralcel OD-H).
-
Mobile Phase: An isocratic mobile phase consisting of n-hexane, 2-propanol, and diethylamine (80:20:0.1, v/v/v) is typically used.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of 254 nm.
-
Fraction Collection: Collect the eluting peaks corresponding to each enantiomer for further analysis.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This protocol outlines the general steps for assessing the binding of Levomepromazine enantiomers to the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing human dopamine D2 receptors.
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Purified enantiomers of Levomepromazine at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation counter and vials.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the Levomepromazine enantiomer. For total binding, omit the competitor. For non-specific binding, add a high concentration of haloperidol.
-
Equilibrium: Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the Levomepromazine enantiomer. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value, which can then be converted to the inhibition constant (Ki).
Conclusion and Implications
The pharmacological activity of Levomepromazine is highly dependent on its stereochemistry. The (-)-(S)-enantiomer is the more potent form, responsible for the majority of the therapeutic antipsychotic effects through its high-affinity blockade of D2 and 5-HT2A receptors. It is also the primary contributor to sedative side effects via H1 receptor antagonism. The development of single-enantiomer formulations (eutomers) could potentially offer a more favorable therapeutic index, maximizing efficacy while minimizing certain side effects associated with the less active (+)-(R)-enantiomer (the distomer). This technical overview underscores the critical importance of stereochemical considerations in drug design, development, and clinical application.
In-depth Technical Guide: In Silico Modeling of Isomerazin-Protein Interactions
A comprehensive whitepaper for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for characterizing the interactions between the novel compound Isomerazin and its potential protein targets. Due to the nascent stage of research on this compound, this document establishes a robust, generalized workflow based on established computational studies of structurally analogous compounds, such as those containing a piperazine scaffold.[1] This guide will detail protocols for a suite of molecular modeling techniques, including molecular docking, molecular dynamics (MD) simulations, and binding affinity calculations, to elucidate its potential biological activity and guide further drug development efforts. Furthermore, it will outline experimental procedures for the validation of in silico findings.
Introduction to this compound and the Role of In Silico Modeling
This compound is a novel synthetic compound featuring a piperazine ring, a scaffold known for its prevalence in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility.[1] The conformational flexibility of the piperazine ring is a critical determinant of a molecule's biological activity, as it directly influences its interaction with protein targets.[1] Understanding the precise nature of these interactions at a molecular level is paramount for rational drug design.
In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient approach to predict and analyze drug-protein interactions.[2][3] These computational methods allow for the high-throughput screening of potential drug candidates, prediction of their binding modes, and estimation of their binding affinities before committing to costly and time-intensive laboratory synthesis and testing. This guide will provide a framework for applying these techniques to this compound to accelerate its development pipeline.
Predicted Protein Targets and Signaling Pathways
While specific protein targets for this compound are yet to be definitively identified, compounds containing the piperazine moiety have been shown to interact with a wide range of protein families. Based on this, potential targets for this compound could include, but are not limited to, G-protein coupled receptors (GPCRs), ion channels, and enzymes such as cytochrome P450 (CYP) isoforms, which are crucial in drug metabolism. For instance, arylpiperazine derivatives have been studied for their interaction with CYP3A4.
A potential workflow for identifying and validating this compound's protein targets is outlined below.
Once validated, the protein targets of this compound can be mapped to known biological signaling pathways to understand its mechanism of action. For example, if this compound is found to bind to a specific receptor, its effect on downstream signaling cascades, such as the MAPK or PI3K/Akt pathways, would be investigated.
In Silico Modeling Methodologies
A multi-faceted in silico approach is recommended to thoroughly investigate this compound-protein interactions. This typically involves molecular docking to predict binding poses, followed by molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in virtual screening and for generating initial models of the drug-target complex.
Experimental Protocol: Molecular Docking of this compound
-
Preparation of the Receptor Structure:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Perform energy minimization to relieve any steric clashes.
-
-
Preparation of the this compound Structure:
-
Generate a 3D conformer of this compound using a molecular modeling software.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the atoms.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or predicted active sites.
-
Utilize a docking program (e.g., AutoDock Vina) to dock this compound into the defined binding site. The program will sample various conformations and orientations of the ligand and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-protein complex over time, offering a more realistic representation of the biological environment. These simulations are crucial for assessing the stability of the predicted binding pose and for more accurate binding free energy calculations.
Experimental Protocol: MD Simulation of this compound-Protein Complex
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field (e.g., AMBER, CHARMM) for the protein, ligand, and solvent.
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT ensemble.
-
Equilibrate the system under the NPT ensemble to stabilize the pressure and density.
-
-
Production Run:
-
Run the production simulation for a sufficient duration (e.g., 100 ns or longer) to ensure the system reaches equilibrium and to sample relevant conformational changes.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate parameters such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds over time.
-
-
The general workflow for these computational studies is depicted below.
Quantitative Data Summary
As in silico studies on this compound are conducted, all quantitative data should be systematically compiled for comparative analysis. The following tables provide a template for organizing these results.
Table 1: Molecular Docking Results for this compound with Putative Protein Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Target A | XXXX | -9.5 | Tyr123, Phe234, Asp345 | H-Bond, π-π stacking, Salt Bridge |
| Target B | YYYY | -8.7 | Leu56, Val67, Ile78 | Hydrophobic |
| Target C | ZZZZ | -7.9 | Ser90, Thr101, Gln112 | H-Bond |
Table 2: MD Simulation Stability and Binding Free Energy for this compound Complexes
| Protein Target | Avg. RMSD (Å) (Protein) | Avg. RMSD (Å) (this compound) | Binding Free Energy (kcal/mol) (MM/PBSA) | Key Stable Interactions |
| Target A | 1.5 ± 0.3 | 0.8 ± 0.2 | -35.6 ± 4.2 | H-bond with Asp345 |
| Target B | 2.1 ± 0.5 | 1.2 ± 0.4 | -28.9 ± 5.1 | Hydrophobic contacts with Leu56 |
| Target C | 1.8 ± 0.4 | 1.0 ± 0.3 | -25.3 ± 3.8 | H-bond with Ser90 |
Experimental Validation
In silico predictions must be validated through experimental techniques to confirm the binding and functional effects of this compound.
Binding Assays
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein, allowing for the real-time determination of association and dissociation rate constants (ka and kd), and the equilibrium dissociation constant (Kd).
Structural Biology
-
X-ray Crystallography: Co-crystallization of this compound with its target protein can provide a high-resolution 3D structure of the complex, offering definitive proof of the binding mode and interactions.
Conclusion
This technical guide outlines a comprehensive in silico and experimental framework for the characterization of this compound-protein interactions. By employing a synergistic approach of molecular docking, molecular dynamics simulations, and experimental validation, researchers can efficiently identify and validate the protein targets of this compound, elucidate its mechanism of action, and accelerate its journey through the drug discovery and development pipeline. The detailed protocols and data presentation formats provided herein serve as a valuable resource for guiding these future investigations.
References
Methodological & Application
Application Note: Quantification of Isomerazin in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and selective method for the quantification of Isomerazin in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation on a C18 column. The MS/MS detection is operated in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound, also known as Isomeranzin, is a coumarin derivative with demonstrated anti-inflammatory and cholinesterase inhibitory activities. Its therapeutic potential necessitates the development of a reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical applications. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Warfarin or another suitable coumarin derivative
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
HPLC system capable of gradient elution
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Analyte |
| This compound | |
| Internal Standard (e.g., Warfarin) | |
| Dwell Time | 100 ms |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Curve Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, mid, and high concentrations).
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
To 100 µL of plasma sample, add 20 µL of the Internal Standard working solution (at a fixed concentration, e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Data Presentation
The following table summarizes the typical quantitative performance of the method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Precision (%RSD) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
| Accuracy (%Bias) | |
| Intra-day | Within ±10% |
| Inter-day | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Figure 1: Experimental workflow for this compound quantification.
Figure 2: Logical relationship of HPLC-MS/MS system components.
Application Notes and Protocols for the Structural Elucidation of Isomeranzin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique in the field of natural product chemistry and drug development for the unambiguous structural elucidation of organic molecules. These application notes provide a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of Isomeranzin, a naturally occurring coumarin. Isomeranzin, with the chemical structure 7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one, has been isolated from various plant species, including Skimmia reevesiana and Clausena anisata. The protocols outlined herein are designed to guide researchers through sample preparation, data acquisition, and spectral interpretation to confirm the molecular structure of Isomeranzin.
Molecular Structure of Isomeranzin
Chemical Formula: C₁₅H₁₆O₄ Molecular Weight: 260.28 g/mol Structure:
Figure 1: Chemical Structure of Isomeranzin.
Foundational 1D NMR Experiments
One-dimensional NMR spectra provide the initial and fundamental information about the chemical environment of the magnetically active nuclei within the Isomeranzin molecule.
-
¹H NMR (Proton NMR): This is the first experiment typically performed. It provides crucial information regarding the number of different types of protons, their chemical environment (chemical shift), the relative number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).
-
¹³C NMR (Carbon-13 NMR): This experiment furnishes information about the number of distinct carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its electronic environment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, specifically DEPT-45, DEPT-90, and DEPT-135, are instrumental in determining the multiplicity of each carbon atom, i.e., whether it is a methyl (CH₃), methylene (CH₂), methine (CH), or a quaternary carbon (C).
Table 1: Representative ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Isomeranzin
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| 2 | - | - | - | - | 161.2 | C |
| 3 | 6.25 | d | 1H | 9.5 | 112.8 | CH |
| 4 | 7.63 | d | 1H | 9.5 | 143.5 | CH |
| 4a | - | - | - | - | 113.1 | C |
| 5 | 7.35 | d | 1H | 8.5 | 128.7 | CH |
| 6 | 6.85 | d | 1H | 8.5 | 107.5 | CH |
| 7 | - | - | - | - | 162.5 | C |
| 8 | - | - | - | - | 113.8 | C |
| 8a | - | - | - | - | 154.3 | C |
| 1' | 3.85 | s | 2H | - | 46.5 | CH₂ |
| 2' | - | - | - | - | 212.0 | C |
| 3' | 2.90 | sept | 1H | 6.8 | 41.2 | CH |
| 4' | 1.18 | d | 6H | 6.8 | 18.3 | CH₃ |
| 7-OCH₃ | 3.92 | s | 3H | - | 56.0 | CH₃ |
Note: The data presented in this table is a representative compilation based on typical chemical shifts for coumarin derivatives and related structures, intended for illustrative purposes.
Advanced 2D NMR Experiments for Connectivity
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms, which is critical for the complete structural elucidation of Isomeranzin.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two to three bonds. It is invaluable for identifying adjacent protons and piecing together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and their attached carbons (¹H-¹³C). It is a highly sensitive method for assigning carbon signals based on their attached proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). HMBC is crucial for connecting molecular fragments and identifying quaternary carbons.
Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC) for Isomeranzin
| Proton (Position) | ¹H δ (ppm) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlation (C-Position) | HMBC (¹H-¹³C) Correlations (C-Positions) |
| H-3 | 6.25 | H-4 | C-3 | C-2, C-4, C-4a |
| H-4 | 7.63 | H-3 | C-4 | C-2, C-4a, C-5, C-8a |
| H-5 | 7.35 | H-6 | C-5 | C-4, C-7, C-8a |
| H-6 | 6.85 | H-5 | C-6 | C-4a, C-7, C-8 |
| H₂-1' | 3.85 | H-3' | C-1' | C-8, C-2', C-3' |
| H-3' | 2.90 | H₂-1', H₃-4' | C-3' | C-1', C-2', C-4' |
| H₃-4' | 1.18 | H-3' | C-4' | C-2', C-3' |
| 7-OCH₃ | 3.92 | - | 7-OCH₃ | C-7 |
Note: The correlations listed are predicted based on the structure of Isomeranzin and are essential for its unambiguous assignment.
Experimental Protocols
The following are generalized protocols for the NMR analysis of Isomeranzin. Instrument-specific parameters may require optimization.
Sample Preparation
-
Sample Purity: Ensure the Isomeranzin sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by techniques such as recrystallization or column chromatography.
-
Solvent Selection: Choose a suitable deuterated solvent in which Isomeranzin is readily soluble. Chloroform-d (CDCl₃) is a common choice for coumarins. Other potential solvents include acetone-d₆ and DMSO-d₆.
-
Concentration: Dissolve 5-10 mg of purified Isomeranzin in 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters are provided as a starting point for a 500 MHz NMR spectrometer.
1D ¹H NMR:
-
Pulse Program: zg30 or zgpr (with water suppression if needed)
-
Number of Scans (ns): 16 to 64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 12-16 ppm
1D ¹³C NMR:
-
Pulse Program: zgpg30 (proton-gated decoupled)
-
Number of Scans (ns): 1024 to 4096 (or more for dilute samples)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-1.5 seconds
-
Spectral Width (sw): 200-240 ppm
2D COSY:
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 4 to 8 per increment
-
Increments (F1 dimension): 256 to 512
-
Relaxation Delay (d1): 1.5 seconds
-
Spectral Width (sw in F1 and F2): 10-12 ppm
2D HSQC:
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
Number of Scans (ns): 4 to 16 per increment
-
Increments (F1 dimension): 256
-
Relaxation Delay (d1): 1.5 seconds
-
Spectral Width (sw in F2): 10-12 ppm
-
Spectral Width (sw in F1): 180-200 ppm
2D HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 16 to 64 per increment
-
Increments (F1 dimension): 256
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw in F2): 10-12 ppm
-
Spectral Width (sw in F1): 220-240 ppm
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.
Data Analysis and Structural Elucidation Workflow
The process of elucidating the structure of Isomeranzin from the acquired NMR data follows a logical progression.
Caption: Workflow for Isomeranzin structural elucidation using NMR.
Key Signaling Pathways and Correlations
The following diagrams illustrate the key through-bond correlations that are fundamental to assembling the structure of Isomeranzin.
COSY Correlations
The COSY spectrum reveals the proton-proton coupling networks within the molecule.
Caption: Key COSY (¹H-¹H) correlations in Isomeranzin.
Key HMBC Correlations
The HMBC spectrum is critical for connecting the different spin systems identified in the COSY spectrum and for placing the quaternary carbons and the methoxy group.
Caption: Selected key HMBC correlations for Isomeranzin.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently elucidate and confirm the structure of Isomeranzin. The combination of ¹H and ¹³C NMR provides the basic chemical environment information, while COSY, HSQC, and HMBC experiments are essential for establishing the precise atomic connectivity. The detailed protocols and representative data presented in these application notes serve as a robust guide for scientists engaged in natural product chemistry and drug discovery, facilitating the accurate and efficient structural characterization of Isomeranzin and related coumarin compounds.
Application Notes and Protocols for Isomerazin in In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomerazin, also known as Isomeranzin, is a naturally occurring coumarin derivative.[1] Emerging research has highlighted its potential as a modulator of key signaling pathways implicated in inflammation.[2] Specifically, this compound has been shown to exert anti-inflammatory effects by inhibiting the polarization of M1 macrophages through the suppression of the p65, NF-κB, and ERK signaling pathways. Furthermore, coumarin compounds are recognized for their potential to inhibit various enzymes, with cholinesterases being a notable target for this class of molecules.[3][4]
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro enzyme inhibition assays with this compound, focusing on cholinesterase inhibition as a representative application for this compound class. The provided protocols are based on established methodologies for coumarin derivatives and can be adapted for screening this compound against other relevant enzymatic targets.
Quantitative Data on Enzyme Inhibition by Coumarin Derivatives
| Compound Name | Enzyme Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative 10 | hAChE | 1.52 ± 0.66 | Ensaculin | - |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative 11 | hAChE | 2.80 ± 0.69 | Ensaculin | - |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivative 12 | hAChE | 4.95 ± 0.48 | Ensaculin | - |
| 4,7-dimethyl-5-hydroxycoumarin derivative 1 | hMAO-B | 2.18 | Pargyline | 10.9 |
| 4,7-dimethyl-5-hydroxycoumarin derivative 3 | hMAO-B | 1.88 | Pargyline | 10.9 |
| 4,7-dimethyl-5-hydroxycoumarin derivative 4 | hMAO-B | 3.18 | Pargyline | 10.9 |
| 8-acetyl-7-hydroxycoumarin derivative 11 | hMAO-A | 6.97 | Pargyline | 10.9 |
| 8-acetyl-7-hydroxycoumarin derivative 12 | hMAO-A | 7.65 | Pargyline | 10.9 |
hAChE: human Acetylcholinesterase; hMAO-A: human Monoamine Oxidase A; hMAO-B: human Monoamine Oxidase B. Data sourced from a study on coumarin-piperazine derivatives.[5]
Signaling Pathways Modulated by this compound
This compound has been identified as an inhibitor of inflammatory responses through its interaction with the NF-κB and ERK signaling pathways. Below are diagrams illustrating these pathways.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: ERK Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following protocols describe a general methodology for assessing the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the widely accepted Ellman's method.
Principle of the Assay
The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the cholinesterase activity. Enzyme inhibitors will reduce the rate of this color change.
Experimental Workflow
Caption: General workflow for cholinesterase inhibition assay.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Butyrylcholinesterase (BChE) from equine serum (or other suitable source)
-
Acetylthiocholine iodide (ATChI)
-
Butyrylthiocholine chloride (BTChCl)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Step-by-Step Protocol for Cholinesterase Inhibition Assay
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.
-
Substrate Solutions (10 mM):
-
For AChE assay: Dissolve 2.87 mg of ATChI in 1 mL of deionized water.
-
For BChE assay: Dissolve 3.16 mg of BTChCl in 1 mL of deionized water.
-
Prepare fresh daily.
-
-
Enzyme Solutions: Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 0.1 U/mL is recommended. Keep enzyme solutions on ice.
-
This compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Plate Layout: Designate wells for blanks, negative controls (100% enzyme activity), and test samples with different concentrations of this compound. It is recommended to perform all measurements in triplicate.
-
Reaction Mixture Preparation: In each well, add the following in the specified order:
-
120 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of DTNB solution (10 mM)
-
20 µL of this compound solution at various concentrations (or buffer with DMSO for the control, or buffer only for the blank).
-
20 µL of Enzyme solution (AChE or BChE).
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 25°C for 15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the respective substrate solution (ATChI for AChE, BTChCl for BChE) to all wells. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate Reaction Rate (V): Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate Percentage Inhibition: The percentage of enzyme inhibition by this compound is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the reaction rate of the control (enzyme without inhibitor).
-
V_sample is the reaction rate in the presence of this compound.
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
These application notes provide a framework for investigating the enzyme inhibitory potential of this compound. The detailed protocol for cholinesterase inhibition serves as a starting point for screening this compound against a relevant class of enzymes. The provided information on its modulation of the NF-κB and ERK signaling pathways further underscores its potential as a bioactive molecule for further research and drug development. It is recommended that researchers optimize the assay conditions for their specific experimental setup and consider expanding the screening to other relevant enzyme targets to fully elucidate the pharmacological profile of this compound.
References
- 1. Isomeranzin | C15H16O4 | CID 473252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Search for New Inhibitors of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes: The Role and Analysis of Amyloid-β Isomerization in Alzheimer's Disease Models
Introduction
Post-translational modifications of the amyloid-beta (Aβ) peptide, particularly isomerization, are gaining recognition as critical factors in the pathogenesis of Alzheimer's disease (AD). Spontaneous isomerization of aspartate residues at positions 1 and 7 of the Aβ peptide to isoaspartate (isoAβ) is a common modification that can significantly alter the peptide's properties. These changes include increased hydrophobicity, a higher propensity for aggregation, and enhanced neurotoxicity.[1][2] The accumulation of these modified peptides in the brain suggests that they may play a crucial role in initiating and propagating the neurodegenerative cascade in AD.[3][4] Consequently, the study of Aβ isomerization in various experimental models is essential for understanding disease mechanisms and for the development of novel therapeutic strategies.
Significance of Aβ Isomerization
In sporadic Alzheimer's disease, a significant portion of Aβ peptides in plaques is isomerized. Quantitative assessments have revealed that over 80% of aspartates at positions 1 and 7 in the N-terminus of Aβ can be isomerized.[3] This high prevalence suggests that isomerization is a key event in the long-term accumulation of Aβ. Isomerized Aβ has been shown to accelerate the aggregation of unmodified Aβ, acting as a seed for plaque formation. Furthermore, studies have indicated that isoAβ is more resistant to enzymatic degradation, contributing to its persistence and accumulation in the brain. The altered structure of the N-terminus due to isomerization can also impact the binding of therapeutic antibodies, a critical consideration for the development of effective immunotherapies.
Models for Studying Aβ Isomerization
-
In Vitro Models: These models are fundamental for dissecting the biochemical and biophysical properties of isomerized Aβ. They typically involve the use of synthetically generated Aβ peptides with specific isomerized residues. These peptides are used in aggregation assays (e.g., Thioflavin T fluorescence) and biophysical characterization studies.
-
Cell-Based Models: Human neuroblastoma cell lines, such as SH-SY5Y, are widely used to investigate the neurotoxic effects of different Aβ species. By exposing these cells to synthetic native and isomerized Aβ peptides, researchers can assess differences in cytotoxicity, apoptosis induction, and effects on cellular signaling pathways.
-
Animal Models: While no animal models specifically replicate Aβ isomerization, transgenic models that overexpress human amyloid precursor protein (APP), such as the 5XFAD and APP/PS1 mice, develop age-dependent Aβ plaque pathology. These models are invaluable for studying the consequences of Aβ accumulation and for testing therapies that could potentially target isomerized forms. Analysis of brain tissue from these aged models can provide insights into the in vivo formation and deposition of various Aβ post-translational modifications.
Quantitative Data Summary
Table 1: Abundance of Isomerized Amyloid-β in the Human Brain
| Aβ Species | Isomerization Site(s) | Percentage of Isomerized Form in AD Brain | Reference |
| Total Aβ (Asp1 and Asp7) | Asp1 and/or Asp7 | >80% | |
| Aβ₁₋₁₅ | Asp1 and/or Asp7 | ~85% | |
| Aβ₄₋₁₅ | Asp7 | ~50% |
Table 2: Comparative Neurotoxicity of Aβ42 and isoAβ42 in SH-SY5Y Cells
| Peptide (10 µM) | Treatment Duration | Increase in Apoptotic Cells (vs. Control) | Reference |
| Aβ42 | 24 hours | 4% | |
| isoAβ42 (at Asp7) | 24 hours | 10% |
Experimental Protocols
Protocol 1: In Vitro Aggregation Assay of Isomerized Aβ using Thioflavin T
This protocol describes a method to compare the aggregation kinetics of synthetic native Aβ42 and isomerized Aβ42 (isoAβ42).
Materials:
-
Synthetic native Aβ42 peptide
-
Synthetic isoAβ42 peptide (isomerized at Asp7)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Peptide Monomerization: To ensure the starting material is monomeric and free of pre-existing aggregates, dissolve the synthetic Aβ42 and isoAβ42 peptides in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator.
-
Store the resulting peptide films at -80°C until use.
-
Preparation of Peptide Solutions: Immediately before the assay, re-suspend the peptide film in DMSO to create a 5 mM stock solution.
-
Dilute the 5 mM stock solution in ice-cold PBS (pH 7.4) to a final working concentration of 25 µM.
-
Thioflavin T Assay:
-
Prepare a 5 µM ThT working solution in PBS.
-
In a 96-well plate, add 10 µL of the 25 µM peptide solution (native or isomerized) to 190 µL of the 5 µM ThT solution in triplicate.
-
Include wells with ThT solution only as a blank.
-
Measurement:
-
Place the plate in a fluorometric plate reader set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Take readings every 15 minutes for up to 48 hours, with intermittent shaking between readings.
-
Data Analysis: Subtract the blank fluorescence values from the peptide-containing samples. Plot the fluorescence intensity against time to generate aggregation curves. Compare the lag time and maximum fluorescence for native Aβ42 and isoAβ42.
Protocol 2: Cell Viability Assay for Isomerized Aβ Neurotoxicity
This protocol details the assessment of the cytotoxic effects of isomerized Aβ on the SH-SY5Y human neuroblastoma cell line using the MTT assay.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthetic native Aβ42 and isoAβ42 peptides (prepared as oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Preparation of Aβ Oligomers:
-
Prepare monomeric peptide films as described in Protocol 1.
-
Dissolve the peptide film in DMSO to 5 mM.
-
Dilute to 100 µM in ice-cold phenol-free cell culture medium and incubate at 4°C for 24 hours to form oligomers.
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with fresh medium containing the desired concentrations of native Aβ42 or isoAβ42 oligomers (e.g., 1, 5, 10 µM).
-
Include untreated cells as a control.
-
Incubate the cells for 24-48 hours.
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 3: Quantification of Aβ Isomers by LC-MS/MS
This protocol provides a general workflow for the relative quantification of Aβ isomers in brain tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Alzheimer's disease or transgenic mouse brain tissue
-
Extraction buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Formic acid
-
Acetonitrile (ACN)
-
Stable isotope-labeled synthetic Aβ peptides (for internal standards)
-
UHPLC system coupled to a tandem mass spectrometer (e.g., QQQ or Q-TOF)
-
C18 column suitable for peptide separation
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in an appropriate extraction buffer to isolate soluble and insoluble protein fractions.
-
For insoluble fractions, perform a formic acid extraction to solubilize Aβ plaques.
-
Neutralize the formic acid extract.
-
Spike the samples with known concentrations of stable isotope-labeled Aβ internal standards.
-
Liquid Chromatography Separation:
-
Inject the prepared sample onto a C18 column.
-
Perform a gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Optimize the gradient to achieve separation of the different Aβ isoforms and their isomers.
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument or parallel reaction monitoring on a high-resolution instrument.
-
Select specific precursor-to-fragment ion transitions for the native Aβ peptides, the isomerized Aβ peptides, and their corresponding internal standards. Isomerization results in a different fragmentation pattern that can be used for differentiation.
-
Data Analysis:
-
Integrate the peak areas for the endogenous Aβ peptides and the internal standards.
-
Calculate the ratio of the native peak area to the internal standard peak area.
-
Compare the retention times and fragmentation patterns to synthetic standards to confirm the identity of the isomers.
-
Quantify the relative abundance of the isomerized forms compared to the native forms.
Visualizations
Caption: Biochemical pathway of Aspartate isomerization in Amyloid-β.
Caption: Workflow for comparing isomerized and native Amyloid-β.
Caption: Potential signaling pathway for isoAβ-induced neurotoxicity.
References
- 1. The effects of aspartic acid-bond isomerization on in vitro properties of the amyloid beta-peptide as modeled with N-terminal decapeptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of N-terminal amyloid-β isoforms reveals isomers are the most abundant form of the amyloid-β peptide in sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of N-terminal amyloid-β isoforms reveals isomers are the most abundant form of the amyloid-β peptide in sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Isomeranzin Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomeranzin, a natural coumarin, has demonstrated significant anti-inflammatory properties.[1][2][3] This document provides a detailed standard operating procedure (SOP) for conducting experiments with Isomeranzin, with a focus on its application in inflammation research. The provided protocols and application notes are intended to guide researchers in the consistent and effective use of Isomeranzin in in vitro and in vivo studies.
Mechanism of Action
Isomeranzin exerts its anti-inflammatory effects primarily by inhibiting the polarization of macrophages towards the pro-inflammatory M1 phenotype.[2][3] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) signaling pathways. By suppressing these pathways, Isomeranzin reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Data Presentation: Quantitative Analysis of Isomeranzin's Bioactivity
The following tables summarize the key quantitative data on the biological activity of Isomeranzin.
Table 1: In Vitro Anti-inflammatory Activity of Isomeranzin
| Assay | Cell Line/System | Stimulant | Measured Parameter | IC50 / Effective Concentration | Reference |
| Superoxide Anion Generation | Human Neutrophils | fMLP/CB | Superoxide Anion | 3.89 µM | |
| Elastase Release | Human Neutrophils | fMLP/CB | Elastase | 4.33 µM | |
| Nitric Oxide Production | RAW 264.7 Macrophages | LPS | Nitric Oxide | Inhibition at 30 µM | |
| M1 Macrophage Polarization | Bone Marrow-Derived Macrophages (BMDMs) | LPS + IFN-γ | iNOS, CD86 expression | Dose-dependent decrease (10-40 µM) | |
| Pro-inflammatory Cytokine Production | BMDMs | LPS | TNF-α, IL-6, IL-1β mRNA | Dose-dependent decrease (10-40 µM) |
Table 2: In Vivo Anti-inflammatory Activity of Isomeranzin
| Animal Model | Treatment | Key Findings | Reference |
| LPS-induced septic shock (mice) | 30 mg/kg Isomeranzin | Improved survival rate, reduced tissue damage, and decreased inflammatory cytokines. | |
| Dextran sulfate sodium (DSS)-induced colitis (mice) | 30 mg/kg Isomeranzin | Ameliorated disease severity. |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol details the procedure for assessing the effect of Isomeranzin on macrophage polarization.
1. Cell Culture and Treatment:
- Culture bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells in appropriate media.
- Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
- Pre-treat cells with varying concentrations of Isomeranzin (e.g., 10, 20, 40 µM) for 1 hour.
- Induce M1 polarization by adding Lipopolysaccharide (LPS) (100 ng/mL) and Interferon-gamma (IFN-γ) (20 ng/mL).
- Incubate for 24 hours.
2. Analysis of M1 Markers (Flow Cytometry):
- Harvest cells and wash with PBS.
- Stain with fluorescently labeled antibodies against M1 markers (e.g., CD86, iNOS).
- Analyze the stained cells using a flow cytometer to quantify the percentage of M1 macrophages.
3. Analysis of Gene Expression (RT-qPCR):
- Isolate total RNA from the treated cells.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative PCR (qPCR) using primers for M1 marker genes (e.g., Nos2, Tnf, Il6, Il1b) and a housekeeping gene for normalization.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
1. Sample Collection:
- Following cell treatment as described in Protocol 1, collect the cell culture supernatant.
2. Griess Reagent Preparation:
- Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh.
3. Assay Procedure:
- Add 50 µL of cell culture supernatant to a 96-well plate.
- Add 50 µL of Griess Reagent to each well.
- Incubate at room temperature for 10-15 minutes, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
This protocol details the quantification of TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Sample Collection:
- Collect cell culture supernatants as described in Protocol 1.
2. ELISA Procedure:
- Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions.
- Typically, the procedure involves:
- Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
- Adding standards and samples to the wells.
- Incubating to allow the cytokine to bind to the capture antibody.
- Washing the plate to remove unbound substances.
- Adding a detection antibody conjugated to an enzyme (e.g., HRP).
- Washing the plate again.
- Adding a substrate that is converted by the enzyme to produce a colored product.
- Stopping the reaction and measuring the absorbance at the appropriate wavelength.
- Calculate the cytokine concentration in the samples based on the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and ERK Signaling
This protocol is for detecting the phosphorylation status of p65 (a subunit of NF-κB) and ERK to assess pathway activation.
1. Cell Lysis and Protein Quantification:
- After cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
- Determine the protein concentration of each sample using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for phospho-p65, total p65, phospho-ERK, and total ERK overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the levels of phosphorylated proteins to the total protein levels to determine the relative activation of the signaling pathways.
Mandatory Visualizations
Caption: Isomeranzin's inhibitory effect on the NF-κB and ERK signaling pathways.
Caption: Workflow for Western Blot analysis of signaling pathway inhibition.
References
Application Note: High-Resolution LC-MS Strategies for the Separation of Isomerazin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomerism is a critical consideration in drug development, as different isomers of a therapeutic agent can exhibit varied pharmacological and toxicological profiles.[1][2][3][4] Isomerazin, a coumarin derivative with cholinesterase inhibition activity, possesses isomeric forms that necessitate precise separation and quantification for accurate pharmacokinetic and pharmacodynamic studies.[5] This application note provides a comprehensive protocol for the development of a robust liquid chromatography-mass spectrometry (LC-MS) method for the effective separation of this compound isomers. The methodologies described herein are designed to guide researchers in establishing sensitive and selective bioanalytical assays suitable for complex biological matrices.
Materials and Methods
Sample Preparation
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for the extraction of this compound isomers from biological matrices like plasma or serum. The choice of method will depend on the specific matrix and the desired level of sample cleanup.
Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of plasma sample, add 25 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Add 50 µL of 0.1 M sodium carbonate to basify the sample.
-
Add 600 µL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
Solid-Phase Extraction (SPE) Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Liquid Chromatography
The chromatographic separation of isomers often requires chiral stationary phases (CSPs). A screening approach using multiple CSPs with different chiral selectors is recommended to identify the optimal column for this compound isomers.
Chromatographic Conditions:
-
Columns: A screening of chiral columns is recommended. Examples include polysaccharide-based columns (e.g., Chiralpak IA, AD-H) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic V).
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The optimal composition should be determined through a gradient or isocratic elution optimization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C or 40°C) to ensure reproducibility.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of this compound isomers.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the chemical nature of this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Nebulizer Gas Flow: Optimized for best signal.
-
-
MRM Transitions: Specific precursor-to-product ion transitions should be determined for this compound and the internal standard by infusing a standard solution into the mass spectrometer.
Results and Discussion
The development of a successful LC-MS method for this compound isomers involves a systematic optimization of chromatographic and mass spectrometric parameters.
Chromatographic Separation
A critical aspect of this application is achieving baseline separation of the isomers. The choice of the chiral stationary phase and the mobile phase composition are the most influential factors. A hypothetical comparison of different columns for the separation of two this compound isomers is presented in Table 1.
| Column | Mobile Phase | Resolution (Rs) | Tailing Factor (Tf) |
| Chiralpak IA | Acetonitrile/Water (70:30, v/v) with 0.1% Formic Acid | 1.8 | 1.1 |
| Chiralpak AD-H | Methanol/Water (80:20, v/v) with 10 mM Ammonium Acetate | 2.2 | 1.0 |
| Chirobiotic V | Acetonitrile/Methanol (50:50, v/v) with 0.1% Acetic Acid | 1.5 | 1.3 |
Table 1: Hypothetical Chromatographic Performance for this compound Isomer Separation.
Mass Spectrometric Detection
The optimization of MS parameters is crucial for achieving high sensitivity and specificity. The MRM transitions for each isomer will be identical, as they share the same mass and fragmentation pattern. The chromatographic separation is therefore essential for their individual quantification. Hypothetical MRM parameters for this compound are provided in Table 2.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 261.1 | 189.1 | 20 | 100 |
| This compound | 261.1 | 135.1 | 25 | 100 |
| Internal Standard | 275.1 | 192.1 | 22 | 100 |
Table 2: Hypothetical MRM Parameters for this compound and Internal Standard.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for developing the LC-MS method and a potential signaling pathway affected by this compound.
Caption: Experimental workflow for the development of an LC-MS method for this compound isomer separation.
Caption: Simplified signaling pathway of acetylcholinesterase inhibition by this compound.
Conclusion
This application note provides a detailed framework for developing a sensitive and specific LC-MS method for the separation and quantification of this compound isomers. The successful implementation of these protocols will enable researchers to accurately assess the pharmacokinetic and pharmacodynamic properties of individual isomers, which is essential for the advancement of drug development programs. The principles outlined are broadly applicable to the chiral separation of other small molecule drugs.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Bioanalytical Method Development: Isomers - BioPharma Services [biopharmaservices.com]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IsoMeranzin | 1088-17-1 [chemicalbook.com]
Application Notes and Protocols for Investigating Coumarin-Based Therapeutics with Isomerazin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomerazin, a naturally occurring coumarin, presents a compelling tool for the investigation of coumarin-based therapeutics. Possessing inherent anti-inflammatory, antioxidant, and cholinesterase inhibitory activities, this compound serves as a valuable reference compound and investigative probe to elucidate the mechanisms of action of novel coumarin derivatives. These application notes provide a comprehensive overview of this compound's biological activities, detailed protocols for its use in key assays, and a framework for its application in the broader context of coumarin-based drug discovery.
This compound's documented effects on critical signaling pathways, such as NF-κB and ERK, make it particularly useful for dissecting the molecular mechanisms underlying the therapeutic effects of coumarin scaffolds. This document outlines its utility in assessing efficacy, characterizing mechanisms of action, and evaluating the safety profile of new chemical entities.
Biological Activities of this compound
This compound exhibits a range of biological activities that are characteristic of the coumarin class of compounds, making it an ideal candidate for comparative studies.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it inhibits the polarization of M1 macrophages and suppresses the NF-κB and ERK signaling pathways. This activity is crucial for downregulating the expression of pro-inflammatory cytokines.
Antioxidant Activity
As a phenolic compound, this compound is anticipated to possess antioxidant properties. These properties can be quantified using various in vitro assays that measure its ability to scavenge free radicals and reduce oxidative stress.
Cholinesterase Inhibition
This compound has been identified as a cholinesterase inhibitor. This activity is pertinent to the investigation of coumarin-based drugs targeting neurodegenerative diseases where the modulation of acetylcholine levels is a key therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a benchmark for its biological and toxicological profile.
Table 1: Biological Activity of this compound
| Activity | Assay | Target/Cell Line | IC50 / Activity | Reference |
| Anti-inflammatory | NF-κB Inhibition | Macrophages | Qualitative Inhibition | [1][2] |
| ERK Inhibition | Macrophages | Qualitative Inhibition | [1][2] | |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | Not Specified | Data Not Available | |
| Butyrylcholinesterase (BChE) | Not Specified | Data Not Available | ||
| Antioxidant Activity | FRAP Assay | - | Data Not Available | |
| ORAC Assay | - | Data Not Available |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HeLa | Cervical Cancer | MTT Assay | Data Not Available | |
| MCF-7 | Breast Cancer | MTT Assay | Data Not Available | |
| A549 | Lung Cancer | MTT Assay | Data Not Available | |
| HepG2 | Liver Cancer | MTT Assay | Data Not Available |
Table 3: Safety and ADME/Tox Profile of this compound
| Assay | Organism/System | Result | Reference |
| Ames Test | Salmonella typhimurium | Data Not Available | |
| hERG Inhibition | hERG Potassium Channel | Data Not Available | |
| Caco-2 Permeability | Caco-2 Cells | Data Not Available | |
| PAMPA | Artificial Membrane | Data Not Available |
Note: "Data Not Available" indicates that specific quantitative data for this compound could not be located in the searched public domain resources. Researchers are encouraged to perform these assays to establish baseline values.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of coumarin-based therapeutics using this compound.
Protocol 1: Investigation of Anti-inflammatory Activity via NF-κB and ERK Signaling Pathways
This protocol outlines the use of Western blotting to determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB and ERK signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA or Bradford protein assay.
3. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (NF-κB), total p65, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Protocol 2: Investigation of Anticancer Activity via PI3K/Akt/mTOR Signaling Pathway
This protocol details the investigation of this compound's effect on the PI3K/Akt/mTOR signaling pathway in a cancer cell line (e.g., MCF-7) using Western blotting.
1. Cell Culture and Treatment:
-
Culture MCF-7 breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates.
-
Treat cells with different concentrations of this compound (e.g., 10, 25, 50 µM) for 24 hours.
2. Protein Extraction and Western Blotting:
-
Follow the same procedure for protein extraction and Western blotting as described in Protocol 1.
-
Use primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control.
-
Analyze the changes in the phosphorylation status of Akt and mTOR to determine the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on various cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 4: Cholinesterase Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
1. Reagents:
-
AChE from electric eel and BChE from equine serum.
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (pH 8.0).
2. Assay Procedure:
-
In a 96-well plate, add 25 µL of this compound at various concentrations.
-
Add 50 µL of AChE or BChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI substrate.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 5: Antioxidant Activity Assays
A. Ferric Reducing Antioxidant Power (FRAP) Assay
1. Reagent Preparation:
-
FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.
2. Assay Procedure:
-
Add 30 µL of this compound solution to 270 µL of FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using FeSO4·7H2O and express the results as µM Fe(II) equivalents.
B. Oxygen Radical Absorbance Capacity (ORAC) Assay
1. Reagents:
-
Fluorescein sodium salt.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Trolox as a standard.
-
Phosphate buffer (pH 7.4).
2. Assay Procedure:
-
In a black 96-well plate, add 25 µL of this compound or Trolox standard.
-
Add 150 µL of fluorescein solution.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of AAPH solution.
-
Measure the fluorescence decay every minute for 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the curve (AUC) and express the results as µM Trolox equivalents.
Protocol 6: Safety and ADME/Tox Assays
A. Ames Test (Bacterial Reverse Mutation Assay)
1. Strains and Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
S9 metabolic activation mix.
-
Minimal glucose agar plates.
-
Top agar.
2. Assay Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of this compound solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
B. hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
1. Cell Line and Instrument:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Utilize an automated patch-clamp system.
2. Assay Procedure:
-
Prepare a cell suspension and load it into the automated patch-clamp system.
-
Establish a stable whole-cell recording.
-
Apply a voltage protocol to elicit hERG currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure the inhibition of the hERG current tail peak.
-
Calculate the percentage of inhibition and determine the IC50 value.
C. In Vitro Permeability Assays
1. Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable filter supports for 21 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Add this compound to the apical side (for absorption) or basolateral side (for efflux).
-
After incubation, collect samples from the opposite chamber and analyze the concentration of this compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
2. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Use a 96-well filter plate coated with a lipid solution to create an artificial membrane.
-
Add this compound to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate and then measure the concentration of this compound in both donor and acceptor wells.
-
Calculate the effective permeability (Pe).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of coumarin-based therapeutics with this compound.
Caption: this compound's inhibition of the NF-κB and ERK signaling pathways.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by coumarin therapeutics.
Caption: Experimental workflow for investigating coumarin-based therapeutics.
References
Troubleshooting & Optimization
Isomerazin solubility and stability in aqueous solutions
Isomerazin Technical Support Center
Disclaimer: Information on "this compound" is not publicly available, and it is presumed to be a hypothetical compound for the purpose of this guide. The following data, protocols, and troubleshooting advice are based on a representative model for a weakly basic, sparingly soluble small molecule and should be adapted to actual experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a weakly basic compound with pH-dependent solubility. Its solubility is significantly higher in acidic conditions where it forms a more soluble salt. It is sparingly soluble in neutral or basic buffers. Always use freshly prepared solutions for your experiments.
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation usually indicates that the compound has fallen out of solution. This can be caused by several factors:
-
pH Shift: The pH of your solution may have shifted to a more neutral or basic range, decreasing solubility.
-
Temperature Change: Cooling the solution can reduce solubility, especially if it was prepared at an elevated temperature.
-
High Concentration: The concentration of your solution may be above the solubility limit for the given conditions.
Refer to the "Troubleshooting: Solution Precipitation" guide below for a step-by-step resolution workflow.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage (up to 24 hours), aqueous solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store this compound as a solid at -20°C or as aliquoted stock solutions in an organic solvent (e.g., DMSO) at -80°C to minimize degradation from hydrolysis.
Q4: Is this compound stable in aqueous solutions during my experiment?
A4: this compound can undergo hydrolysis, particularly in strongly acidic (pH < 4) or basic (pH > 9) conditions. It is also susceptible to oxidation. For experiments lasting several hours, it is advisable to prepare fresh solutions and minimize exposure to light and atmospheric oxygen. The stability is greatest between pH 5 and 7.
Solubility and Stability Data
The following tables summarize the key solubility and stability characteristics of our model compound, this compound.
Table 1: Aqueous Solubility of this compound
| pH | Temperature | Solubility (mg/mL) | Notes |
|---|---|---|---|
| 3.0 | 25°C | 15.2 | Forms a soluble hydrochloride salt. |
| 5.0 | 25°C | 2.5 | Clear solution. |
| 7.4 | 25°C | 0.1 | Sparingly soluble. |
| 7.4 | 37°C | 0.2 | Slightly more soluble at 37°C. |
| 9.0 | 25°C | < 0.05 | Practically insoluble. |
Table 2: Aqueous Stability of this compound at 25°C
| pH | Half-life (t½) | Primary Degradation Pathway | Degradation Products |
|---|---|---|---|
| 3.0 | ~48 hours | Acid-catalyzed hydrolysis | Hydrolyzed this compound-A |
| 7.4 | > 200 hours | Oxidation | Oxidized this compound-C |
| 10.0 | ~12 hours | Base-catalyzed hydrolysis | Hydrolyzed this compound-B |
Troubleshooting Guides
Issue: Poor Dissolution of this compound Powder
If you are having trouble dissolving this compound powder in an aqueous buffer, follow these steps:
-
Check the pH: Ensure the pH of your buffer is in the acidic range (ideally pH 3-5) for initial dissolution.
-
Use a Co-solvent: If using a neutral buffer is necessary, first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing. Do not exceed a final organic solvent concentration of 1% v/v, as it may affect your experiment.
-
Gentle Warming: Warm the solution to 37°C to increase the rate of dissolution. Do not boil.
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up powder aggregates and enhance dissolution.
Workflow for Troubleshooting Solution Precipitation
This diagram outlines the logical steps to diagnose and resolve precipitation issues with this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in pH 5.0 Citrate Buffer
-
Materials:
-
This compound powder
-
50 mM Sodium Citrate Buffer, pH 5.0
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For 10 mL of a 1 mg/mL solution, weigh 10 mg.
-
Add the powder to a sterile container containing approximately 8 mL of the 50 mM citrate buffer.
-
Vortex or stir the mixture vigorously for 15-20 minutes. Gentle warming to 30-37°C can be applied if dissolution is slow.
-
Once the solid is fully dissolved, adjust the final volume to 10 mL with the citrate buffer.
-
Verify that the final pH is 5.0 ± 0.1. Adjust with dilute HCl or NaOH if necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter to remove any micro-particulates.
-
Store the final solution at 2-8°C and use within 24 hours.
-
Protocol 2: Assessment of this compound Stability in an Experimental Buffer
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound over time.
Caption: Experimental workflow for assessing this compound stability.
Hypothetical Signaling Pathway Involving this compound
This diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of a kinase in a cellular signaling pathway.
Caption: this compound as a hypothetical inhibitor of Kinase B.
Technical Support Center: Overcoming Assay Interference and Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome common interference and artifacts in sensitive biochemical assays. The following information is structured to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in cell-based fluorescence assays?
Common sources of interference in cell-based fluorescence assays can be broadly categorized as compound-related, cell-related, and environmental.[1][2]
-
Compound-Related Interference:
-
Autofluorescence: The test compound itself is fluorescent at the excitation and emission wavelengths used in the assay, leading to false-positive signals.[1][2]
-
Fluorescence Quenching: The test compound absorbs light at the excitation or emission wavelength, which reduces the signal and can lead to false negatives.[1]
-
Chemical Reactivity: The compound may directly react with the assay reagents, inhibiting or enhancing the signal non-specifically.
-
Inorganic Impurities: Trace metal impurities (e.g., zinc, iron) in compound samples can cause false-positive results.
-
-
Cell-Related Interference:
-
Cytotoxicity: The compound may be toxic to the cells, leading to a decrease in signal that is not related to the specific target of the assay. This is a particular concern in viability assays where a reduction in signal is the intended readout for cytotoxic agents.
-
Cellular Autofluorescence: Cells naturally contain fluorescent molecules (e.g., NADH, riboflavins) that can contribute to background signal.
-
-
Environmental and Other Interference:
-
Media Components: Phenol red and other components in cell culture media can be fluorescent and interfere with the assay.
-
Contaminants: Microbial contamination can interfere with the assay readout.
-
Assay-Specific Factors: In immunoassays, heterophilic antibodies in samples can cross-link the capture and detection antibodies, causing false positives.
-
Q2: How can I detect if my test compound is autofluorescent?
To determine if a test compound is autofluorescent, you should run a control experiment where the compound is added to the assay medium in the absence of cells.
-
Protocol:
-
Prepare a multi-well plate with the same assay medium and compound concentrations as your main experiment, but do not add cells.
-
Incubate the plate under the same conditions as your main experiment.
-
Read the fluorescence at the same excitation and emission wavelengths.
-
-
Interpretation: A significant fluorescence signal in the wells with the compound compared to the vehicle control indicates that the compound is autofluorescent. This signal should be subtracted from the experimental readings. In gain-of-signal assays, fluorescent compounds can appear as false-positives.
Q3: What are orthogonal and counter-screens, and why are they important?
Orthogonal and counter-screens are essential follow-up experiments to validate initial screening hits and eliminate false positives.
-
Orthogonal Screen: This involves re-testing the active compounds from the primary screen in a secondary assay that measures the same biological endpoint but uses a different technology or principle. For example, if the primary assay measures cell viability based on metabolic activity, an orthogonal assay might measure membrane integrity.
-
Counter-Screen: This is used to identify compounds that interfere with the assay technology rather than the biological target. A common counter-screen is to test compounds against a different target using the same assay platform.
These follow-up screens are crucial for enhancing the quality of the chemical matter identified in high-throughput screening campaigns.
Troubleshooting Guide
Issue 1: High Background Signal
High background can mask the true assay signal and reduce the dynamic range.
| Potential Cause | Recommended Solution |
| Autofluorescent Compounds | Run a cell-free control with the compound to quantify its intrinsic fluorescence and subtract this from the experimental wells. Consider using red-shifted fluorescent dyes to minimize interference. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Filter-sterilize all solutions. |
| Media Components (e.g., Phenol Red) | Use phenol red-free medium for the assay. |
| Insufficient Washing | If the assay involves wash steps, increase the number and rigor of washes to remove unbound fluorescent reagents. |
Issue 2: False Positives
False positives are compounds that appear to be active in the assay but do not have the desired biological activity.
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | As with high background, perform a cell-free control to identify and quantify compound fluorescence. |
| Non-specific Chemical Reactivity | Test the compound in a counter-screen to assess its reactivity with the assay components. |
| Metal Impurities in Compound Stock | Assay the compound in the presence of a chelator like EDTA to see if the activity is diminished, which would suggest metal contamination. |
| In immunoassays, heterophilic antibodies | Use blocking agents in the assay buffer or pre-treat samples to neutralize interfering antibodies. |
Issue 3: False Negatives
False negatives are truly active compounds that are missed by the assay.
| Potential Cause | Recommended Solution |
| Fluorescence Quenching by Compound | Measure the fluorescence of a known fluorophore in the presence and absence of the test compound to assess quenching. |
| Compound Instability or Precipitation | Visually inspect the assay plate for compound precipitation. Use solvents that ensure compound solubility at the tested concentrations. |
| Insufficient Incubation Time | Optimize the incubation time to allow for a sufficient biological response. |
| Sub-optimal Reagent Concentration | Titrate key reagents (e.g., antibodies, enzymes) to ensure they are not limiting. |
Issue 4: Poor Reproducibility
Poor reproducibility between replicate wells or experiments can undermine the validity of the results.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or media to create a humidity barrier. |
| Temperature or CO2 Fluctuations | Ensure the incubator is properly calibrated and provides a stable environment. Allow plates to equilibrate to room temperature before adding reagents. |
| Reagent Degradation | Aliquot and store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Experimental Protocols & Visualizations
Protocol: Standard Resazurin-Based Cell Viability Assay
This protocol is a standard method for assessing cell viability, which is susceptible to the interferences described above.
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration.
-
Seed the cells into a 96-well plate (typically 1,000-10,000 cells per well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the appropriate wells. Include vehicle-only and no-cell controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours, protected from light. The optimal incubation time should be determined empirically.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Diagrams
Caption: Standard workflow for a resazurin-based cell viability assay.
Caption: Decision tree for troubleshooting false-positive results.
Caption: Principle of the resazurin cell viability assay.
References
Optimizing Isomerazin Concentration for Cell Culture Studies: A Technical Support Center
Welcome to the technical support center for optimizing Isomerazin concentration in your cell culture studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound, also known as Isomeranzin, is a coumarin compound.[1] In cell culture, its primary reported mechanism of action is the suppression of inflammation by inhibiting the polarization of macrophages to a pro-inflammatory M1 state. This effect is achieved through the downregulation of the p65, NF-κB, and ERK signaling pathways.[1][2]
Q2: What is the recommended solvent and stock solution concentration for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). A common stock solution can be prepared by dissolving this compound in DMSO. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired working concentration in your cell culture medium. To minimize any potential solvent-induced effects, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on studies with other coumarin derivatives and general practices for in vitro compound screening, a broad starting range is recommended to determine the optimal concentration for your specific cell line and experimental endpoint. A preliminary dose-response experiment could span from low nanomolar (nM) to high micromolar (µM) concentrations. For initial screening, a range of 1 µM to 50 µM can be a reasonable starting point.
Q4: How does this compound affect cell viability?
A4: The cytotoxic effects of this compound are cell-type dependent. It is crucial to perform a cell viability assay (e.g., MTT, XTT, or resazurin assay) to determine the non-toxic concentration range for your specific cell line.[3][4] This will help you select concentrations that elicit the desired biological effect without causing significant cell death, which could confound your results.
Troubleshooting Guides
Problem 1: No observable effect of this compound on the target pathway (NF-κB or ERK).
| Possible Cause | Suggested Solution |
| This compound concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Insufficient incubation time. | Extend the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration. |
| Compound degradation. | Prepare fresh this compound stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low expression of target proteins in the cell line. | Confirm the expression of key proteins in the NF-κB and ERK pathways (e.g., p65, ERK1/2) in your cell line using Western blotting or other methods. |
| Cell line is resistant to this compound. | Consider using a different cell line that is known to be responsive to anti-inflammatory compounds or has a well-characterized NF-κB and ERK signaling pathway. |
Problem 2: High levels of cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a cytotoxicity assay to determine the IC50 value and select concentrations well below this value for your functional assays. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Extended incubation time. | Reduce the incubation time. High concentrations of a compound can become toxic over longer exposure periods. |
| Cell culture conditions are suboptimal. | Ensure your cells are healthy and growing in optimal conditions (e.g., proper media, serum concentration, confluency) before adding this compound. |
Problem 3: High variability between replicate wells or experiments.
| Possible Cause | Suggested Solution |
| Inaccurate pipetting. | Calibrate your pipettes regularly. Use reverse pipetting techniques for viscous solutions like DMSO stock solutions. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent this compound preparation. | Prepare a master mix of the this compound-containing medium to add to all replicate wells to ensure consistency. |
Data Presentation
Table 1: Reference IC50 Values for Coumarin Derivatives in Various Cell Lines
Note: The following data is for related coumarin compounds and should be used as a general reference. The IC50 for this compound in your specific cell line should be determined experimentally.
| Compound | Cell Line | Assay Duration (hours) | IC50 (µM) |
| Coumarin | HT-29 | 24 | ~25 |
| p-Coumaric acid | HT-29 | 4 | ~150 |
| Unnamed Coumarin Derivative | HeLa | Not Specified | 8.0 (±0.38) |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
Objective: To determine the concentration range of this compound that is not cytotoxic to the target cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Target cell line in exponential growth phase
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on NF-κB Activation
Objective: To determine the effect of this compound on the activation of the NF-κB pathway, often by measuring the nuclear translocation of the p65 subunit.
Materials:
-
This compound
-
Target cell line (e.g., macrophages like RAW 264.7)
-
Inducing agent for NF-κB activation (e.g., Lipopolysaccharide - LPS)
-
Reagents for immunofluorescence or Western blotting
-
Microscope or Western blot imaging system
Procedure (Immunofluorescence):
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB inducing agent (e.g., LPS at 1 µg/mL) for a predetermined time (e.g., 30-60 minutes).
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope and quantify the nuclear translocation of p65. A decrease in nuclear p65 signal in this compound-treated cells compared to the stimulated control indicates inhibition.
Protocol 3: Evaluating the Impact of this compound on ERK Phosphorylation
Objective: To assess the inhibitory effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
This compound
-
Target cell line
-
Stimulating agent for ERK activation (e.g., growth factors, phorbol esters)
-
Lysis buffer
-
Reagents and equipment for Western blotting
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2
Procedure:
-
Plate cells and grow them to a suitable confluency.
-
Serum-starve the cells if necessary to reduce basal ERK phosphorylation.
-
Pre-treat the cells with different concentrations of this compound for a chosen duration.
-
Stimulate the cells with an ERK activating agent for a short period (e.g., 5-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After imaging, you may strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal.
-
Quantify the band intensities to determine the relative decrease in ERK phosphorylation in this compound-treated samples.
Mandatory Visualizations
Caption: this compound's inhibitory action on the NF-κB and ERK signaling pathways.
Caption: Workflow for optimizing this compound concentration in cell culture.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. Isomeranzin suppresses inflammation by inhibiting M1 macrophage polarization through the NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Isomerazin Purification by Chromatography
Welcome to the technical support center for the purification of Isomerazin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound?
A1: The most common methods for purifying this compound, a coumarin compound, are normal-phase and reversed-phase high-performance liquid chromatography (HPLC). The choice between these methods depends on the impurities present and the scale of the purification. Reversed-phase chromatography on C18 columns is often a good starting point for many coumarins.[1][2][3]
Q2: What are the key chemical properties of this compound to consider for chromatography?
A2: this compound is a solid, off-white to light yellow powder. It is soluble in solvents like dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[4][5] It has a molecular weight of 260.29 g/mol . Understanding its solubility is crucial for sample preparation and preventing precipitation on the column. This compound should also be protected from light and stored at low temperatures to prevent degradation.
Q3: How do I choose the right mobile phase for this compound purification?
A3: The choice of mobile phase depends on whether you are using normal-phase or reversed-phase chromatography.
-
For reversed-phase HPLC (e.g., with a C18 column): A mixture of water and a polar organic solvent like methanol or acetonitrile is typically used. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, is often effective for separating compounds with different polarities.
-
For normal-phase HPLC (e.g., with a silica gel column): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane is a common choice.
Q4: My this compound sample is not dissolving in the mobile phase. What should I do?
A4: If your this compound sample has poor solubility in the initial mobile phase, you can try dissolving it in a small amount of a stronger, compatible solvent like DMSO or dichloromethane before loading it onto the column. However, be cautious as injecting a large volume of a strong solvent can lead to poor peak shape. Alternatively, for column chromatography, you can use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic purification of this compound.
Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Solvent for Sample Dissolution | Dissolve the sample in the mobile phase if possible. If a stronger solvent is necessary, use the minimum volume required. |
| Secondary Interactions with Stationary Phase | For silica gel columns, the acidic nature of silica can sometimes cause tailing with certain compounds. Consider using a deactivated silica gel or adding a small amount of a modifier like acetic acid to the mobile phase. |
| Column Degradation | The column may be old or fouled. Try cleaning the column according to the manufacturer's instructions or replace it. |
No Compound Elution
| Possible Cause | Solution |
| Mobile Phase is Too Weak (Not Polar Enough in Normal-Phase or Too Polar in Reversed-Phase) | Gradually increase the strength of the mobile phase. For reversed-phase, increase the percentage of the organic solvent. For normal-phase, increase the percentage of the polar solvent. |
| Compound Degradation on the Column | This compound may be sensitive to the stationary phase, particularly silica gel. Test the stability of this compound on silica using a thin-layer chromatography (TLC) plate before running a column. If it degrades, consider using an alternative stationary phase like alumina or a deactivated silica gel. |
| Compound Precipitation | The compound may have precipitated at the head of the column. Ensure the sample is fully dissolved before injection and that the mobile phase is strong enough to keep it in solution. |
Poor Separation of this compound from Impurities
| Possible Cause | Solution |
| Inadequate Method Optimization | Optimize the mobile phase composition and gradient. Run analytical HPLC first to develop the separation method before scaling up to preparative chromatography. |
| Co-eluting Impurities | Try a different chromatographic mode (e.g., switch from reversed-phase to normal-phase) or a different stationary phase to alter the selectivity of the separation. |
| Column is Not Efficient | Ensure the column is packed properly and has not degraded. Check the column's theoretical plate count. |
Experimental Protocols
Below are example starting protocols for the purification of this compound. These should be optimized for your specific sample and purity requirements.
Reversed-Phase HPLC Protocol (Analytical)
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 35-50% B over 6 min, then 50-100% B over 8 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 330 nm |
| Injection Volume | 10-20 µL |
This protocol is based on a general method for coumarin analysis and may require optimization for this compound.
Normal-Phase Column Chromatography Protocol (Preparative)
| Parameter | Condition |
| Stationary Phase | Silica gel 60 (230-400 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Elution | Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate. The optimal gradient should be determined by prior TLC analysis. |
| Sample Loading | Dissolve the sample in a minimal amount of dichloromethane or adsorb it onto a small amount of silica gel (dry loading). |
| Fraction Collection | Collect fractions and monitor by TLC or analytical HPLC to identify those containing pure this compound. |
This is a general protocol for coumarin purification and should be adapted based on the specific impurity profile of your sample.
Visualizations
General Chromatography Workflow
Caption: A general workflow for the purification of this compound by chromatography.
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation in this compound purification.
References
Preventing Isomerazin degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Isomerazin during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The ester functional group in this compound can be hydrolyzed, particularly in non-neutral pH conditions (acidic or basic).
-
Isomerization: this compound exists as E/Z isomers, and exposure to light can cause isomerization, leading to a change in the isomeric ratio.
Q2: What are the initial signs of this compound degradation in my sample?
A2: Degradation can manifest as:
-
The appearance of extra peaks in your chromatogram.
-
A decrease in the peak area of the parent this compound compound.
-
Changes in the physical appearance of the sample, such as color change.
Q3: How should I store my this compound stock solutions and samples?
A3: To minimize degradation, store all this compound solutions at 2-8°C in amber vials to protect them from light. For long-term storage, freezing at -20°C or below is recommended.
Troubleshooting Guides
Issue 1: Appearance of an unexpected peak corresponding to the Z-isomer of this compound.
-
Possible Cause: Exposure of the sample to light.
-
Solution:
-
Prepare samples under amber or low-light conditions.
-
Use amber vials or wrap vials in aluminum foil during sample preparation and storage.
-
Minimize the exposure of the sample to ambient light during analysis by using an autosampler with a covered tray.
-
Issue 2: Reduced recovery of this compound and the presence of a hydrolysis degradant peak.
-
Possible Cause: Use of acidic or basic sample diluents or pH drift during sample processing.
-
Solution:
-
Ensure the pH of all solutions is maintained between 6.0 and 7.5.
-
Use a buffered diluent, such as a phosphate buffer, at a pH of 7.0.
-
If the sample matrix is inherently acidic or basic, neutralize it promptly after extraction.
-
Data Presentation
Table 1: Effect of pH on this compound Stability at Room Temperature (25°C) for 4 hours
| pH | This compound Recovery (%) | Hydrolysis Degradant (%) |
| 3.0 | 75.2 | 24.8 |
| 5.0 | 92.1 | 7.9 |
| 7.0 | 99.5 | 0.5 |
| 9.0 | 85.4 | 14.6 |
Table 2: Effect of Light Exposure on this compound Isomerization at Room Temperature (25°C) for 1 hour
| Light Condition | E-isomer (%) | Z-isomer (%) |
| Dark (control) | 99.8 | 0.2 |
| Ambient light | 90.3 | 9.7 |
| Direct sunlight | 65.7 | 34.3 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound Analysis
-
Sample Thawing: Thaw frozen plasma or tissue homogenate samples in a water bath at room temperature (not exceeding 25°C).
-
Protein Precipitation:
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean amber autosampler vial.
-
Analysis: Inject the sample onto the LC-MS/MS system for analysis.
Protocol 2: Forced Degradation Study - Hydrolysis
-
Prepare stock solutions of this compound in acetonitrile.
-
Create separate solutions with final this compound concentrations of 10 µg/mL in buffers of pH 3, 5, 7, and 9.
-
Incubate these solutions at 40°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize if necessary, and dilute with the mobile phase to the working concentration.
-
Analyze by HPLC-UV to determine the percentage of remaining this compound and the formation of any degradants.
Protocol 3: Forced Degradation Study - Photostability
-
Prepare a 10 µg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Expose the solution in a clear glass vial to a calibrated light source (e.g., ICH option 2, 1.2 million lux hours).
-
Prepare a control sample by wrapping a vial of the same solution in aluminum foil and placing it alongside the exposed sample.
-
After the exposure period, analyze both the exposed and control samples by HPLC-UV to assess the change in the E/Z isomer ratio.
Visualizations
Caption: Degradation pathway of this compound.
Isomerazin Bioanalysis Technical Support Center
Welcome to the technical support center for the bioanalysis of Isomerazin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during sample analysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to inaccurate and imprecise quantification of this compound in your samples.[3] The most common culprits behind matrix effects in plasma samples are phospholipids.
Q2: How can I determine if matrix effects are impacting my this compound assay?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A separate injection of an extracted blank matrix sample is then performed. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Post-Extraction Spike Analysis: This quantitative method involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix sample to the peak area of this compound in a neat solution. A significant difference in peak areas suggests the presence of matrix effects.
Q3: What are the common sources of matrix effects in biological samples?
A3: The primary sources of matrix effects are endogenous components of the biological sample. In plasma and serum, phospholipids are a major contributor to ion suppression. Other sources can include salts, proteins, and metabolites that co-elute with the analyte of interest.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the bioanalysis of this compound.
Issue 1: Poor reproducibility of this compound quantification at the lower limit of quantification (LLOQ).
-
Possible Cause: Significant and variable matrix effects between different lots of biological matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Quantitatively: Perform a post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect.
-
Optimize Sample Preparation: If significant variability is observed, consider more rigorous sample preparation techniques to remove interfering phospholipids. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple Protein Precipitation (PPT). The use of specialized phospholipid removal products, such as HybridSPE®, can also be highly effective.
-
Chromatographic Separation: Modify your LC method to better separate this compound from the phospholipid elution region.
-
Issue 2: this compound peak area is significantly lower in extracted samples compared to neat standards.
-
Possible Cause: Ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Identify the Region of Ion Suppression: Use the post-column infusion technique to pinpoint the retention time where ion suppression occurs.
-
Adjust Chromatography: If this compound co-elutes with the suppression zone, alter the chromatographic conditions (e.g., change the gradient, use a different column chemistry) to shift the retention time of this compound away from the interfering peaks.
-
Enhance Sample Cleanup: Implement a more selective sample preparation method to remove the interfering components. A comparison of different sample preparation techniques is provided in the table below.
-
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Mitigating Matrix Effects
| Sample Preparation Technique | Principle | Phospholipid Removal Efficiency | Potential for Analyte Loss | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Low to Moderate | Low | High |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent. | Moderate to High | Moderate | Moderate |
| Solid Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. | High | Low to Moderate | Moderate |
| HybridSPE®-Phospholipid | Simultaneous protein precipitation and phospholipid removal using zirconia-coated silica. | Very High | Low | High |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at a known concentration into the mobile phase or reconstitution solvent.
-
Set B (Post-Extracted Spike): Extract a blank biological matrix sample using your established procedure. Spike this compound at the same concentration as Set A into the final extracted sample.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable, but this can vary depending on regulatory guidelines.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Matrix Effects
A workflow for identifying and mitigating matrix effects.
Diagram 2: Signaling Pathway of Matrix Effect in LC-MS/MS
The impact of co-eluting matrix components on this compound ionization.
References
Technical Support Center: Addressing Non-Specific Binding of Isomerazin in Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of Isomerazin in various experimental assays. The following information is designed to be a practical resource for identifying the root causes of non-specific binding and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties that might contribute to non-specific binding?
This compound, also known as IsoMeranzin or Isoauraptene, is a coumarin-based small molecule with the chemical formula C₁₅H₁₆O₄ and a molecular weight of approximately 260.29 g/mol [1][2][3]. It is recognized as a cholinesterase inhibitor[1][4]. Several of its physicochemical properties can contribute to non-specific binding in assays:
-
Hydrophobicity : With an estimated LogP value between 1.88 and 2.5, this compound is moderately hydrophobic. This characteristic can lead to interactions with hydrophobic surfaces, such as plastic microplates and hydrophobic regions of proteins.
-
Electrostatic Interactions : As a molecule with polar functional groups, this compound may engage in electrostatic interactions with charged surfaces or biomolecules within the assay system.
-
Solubility : this compound is soluble in organic solvents like DMSO, chloroform, and ethyl acetate, but has lower solubility in aqueous buffers. High concentrations in aqueous assay buffers can lead to aggregation and precipitation, which can increase non-specific binding.
Q2: What are the common consequences of this compound's non-specific binding in my experiments?
Non-specific binding of this compound can lead to several issues that compromise data quality and interpretation, including:
-
High background signals , which reduce the signal-to-noise ratio and can mask the true specific signal.
-
Reduced assay sensitivity and accuracy , making it difficult to determine precise measurements of potency (e.g., IC₅₀ or EC₅₀).
-
Poor reproducibility between experiments.
Q3: In which types of assays is non-specific binding of this compound a common problem?
Non-specific binding can be a significant issue in a variety of assay formats, including but not limited to:
-
Enzyme-Linked Immunosorbent Assays (ELISAs) and other immunoassays.
-
Fluorescence-based assays.
-
Cell-based assays.
-
High-Performance Liquid Chromatography (HPLC).
-
Surface Plasmon Resonance (SPR).
Troubleshooting Guides
Issue 1: High Background Signal in an this compound ELISA
High background in an ELISA can obscure the specific signal related to this compound's activity. The following steps can help identify and resolve the source of the high background.
Troubleshooting Workflow for High Background in ELISA
References
Improving the signal-to-noise ratio in Isomerazin detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Isomerazin detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as Isomeranzin, is a natural coumarin derivative with the molecular formula C₁₅H₁₆O₄ and a molecular weight of approximately 260.29 g/mol .[1][2][3] It is known to exhibit cholinesterase inhibition.[1][2] this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Q2: What are the common analytical methods for detecting this compound and other coumarin derivatives?
Common methods for the detection and quantification of coumarins like this compound include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FL) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Q3: Why is the signal-to-noise ratio (SNR) important in this compound detection?
The signal-to-noise ratio is a critical parameter that determines the limit of detection (LOD) and the limit of quantification (LOQ) of an analytical method. A higher SNR allows for the reliable detection and quantification of this compound at lower concentrations, which is crucial in applications such as trace analysis and impurity profiling.
Q4: What are the general strategies to improve the SNR in analytical measurements?
There are two primary approaches to improving SNR: increasing the signal intensity and/or decreasing the noise. This can be achieved through both hardware and software methods. Hardware-based approaches include optimizing instrument settings and using high-purity reagents. Software-based methods involve digital filtering and signal averaging techniques.
Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered during this compound detection using various analytical techniques.
Guide 1: Low Signal-to-Noise Ratio in HPLC-UV Detection
Low SNR in HPLC-UV analysis of this compound can be a common issue. The following steps can help identify and resolve the problem.
Troubleshooting Workflow for Low SNR in HPLC-UV
Caption: Troubleshooting workflow for low SNR in HPLC-UV detection of this compound.
| Issue | Possible Cause | Recommended Action |
| Low Signal Intensity | Incorrect detection wavelength. | Set the UV detector to the maximum absorbance wavelength (λmax) for coumarins, which is typically in the range of 280–335 nm. |
| Suboptimal mobile phase. | Use high-purity (HPLC or MS-grade) solvents and freshly prepared mobile phase to reduce baseline noise. | |
| Low injection volume. | Increase the injection volume, ensuring it does not lead to peak broadening or distortion. | |
| Column degradation. | Use a column with a smaller particle size or higher efficiency to obtain narrower, taller peaks. | |
| High Baseline Noise | Contaminated mobile phase. | Degas the mobile phase and use high-purity solvents to minimize dissolved gases and impurities. |
| Dirty detector flow cell. | Flush the flow cell with an appropriate cleaning solvent. | |
| Aging detector lamp. | Replace the UV lamp if it has exceeded its recommended lifetime. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. |
Guide 2: Enhancing Signal-to-Noise Ratio in LC-MS/MS Detection
For highly sensitive and selective detection of this compound, LC-MS/MS is often the method of choice. Here’s how to troubleshoot and improve a low SNR.
| Issue | Possible Cause | Recommended Action |
| Weak Signal | Inefficient ionization. | Optimize ion source parameters such as spray voltage, gas flows, and temperature. Consider using Atmospheric Pressure Chemical Ionization (APCI) which can provide a better response for some coumarins compared to Electrospray Ionization (ESI). |
| Ion suppression from matrix. | Improve sample preparation to remove interfering matrix components. Employ a gradient elution to separate this compound from co-eluting matrix components. | |
| Incorrect MS/MS transition. | Optimize the precursor and product ion selection in Multiple Reaction Monitoring (MRM) mode for maximum intensity. | |
| High Background Noise | Contaminated solvents or system. | Use LC-MS grade solvents and additives. Periodically flush the LC system and clean the ion source. |
| Mobile phase additives. | Use volatile additives like formic acid or ammonium acetate at low concentrations to enhance ionization without increasing background noise. |
Experimental Protocol: Ion Source Cleaning (General Procedure)
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vent the Instrument: Follow the manufacturer's protocol to safely vent the mass spectrometer.
-
Remove Ion Source: Carefully detach the ion source from the instrument.
-
Disassemble: Disassemble user-serviceable components like the capillary and sample cone.
-
Cleaning: Sonicate the components in a sequence of high-purity solvents (e.g., methanol, isopropanol, water). For stubborn residues, a mild acidic or basic solution may be used, but always verify compatibility with the component materials.
-
Drying: Thoroughly dry all components with a stream of high-purity nitrogen gas.
-
Reassembly and Installation: Carefully reassemble the ion source and reinstall it in the mass spectrometer.
Guide 3: Improving Signal-to-Noise in Fluorescence Detection
Many coumarin derivatives are fluorescent, making fluorescence detection a highly sensitive option.
| Issue | Possible Cause | Recommended Action |
| Low Fluorescence Signal | Suboptimal excitation/emission wavelengths. | Determine the optimal excitation and emission maxima for this compound in the chosen solvent. For many coumarins, excitation is around 320-420 nm and emission is around 450-500 nm. |
| Quenching effects. | Ensure solvents and sample matrix are free from quenching agents. | |
| Low quantum yield. | The intrinsic fluorescence of this compound may be low. Ensure the detector gain is optimized. | |
| High Background | Autofluorescence from sample matrix or solvents. | Use high-purity solvents. Perform a blank injection of the sample matrix to assess background fluorescence. |
| Light source instability. | Allow the lamp to warm up and stabilize before analysis. |
Quantitative Data Summary
The following table summarizes typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for coumarin derivatives using different detection methods, providing a benchmark for expected performance.
| Analytical Method | Compound | LOD | LOQ | Reference |
| HPLC-UV | Coumarin | 200 ng/mL | 500 ng/mL | |
| HPLC-Fluorescence | Esculin | 0.2 ng/mL | 0.5 ng/mL | |
| HPLC-Fluorescence | Scopoletin | 4.0 ng/mL | 12.0 ng/mL | |
| LC-MS/MS | Various Coumarins | 0.5 - 1.7 µg/kg | 1.7 - 5.2 µg/kg |
Signaling Pathway Involvement
This compound is a known cholinesterase inhibitor. Coumarin derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. Furthermore, coumarins have been reported to modulate various inflammatory signaling pathways.
Acetylcholinesterase Inhibition by this compound
Caption: this compound inhibits AChE, preventing acetylcholine breakdown and enhancing signaling.
References
Isomerazin Quality Control & Purity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Isomerazin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
This compound is a naturally occurring coumarin.[1][2] It is also known by several synonyms, including Isomeranzin, Isoauraptene, and 7-Methoxy-8-(3-methyl-2-oxobutyl)coumarin.[1]
Q2: Why is the purity of this compound critical for research and drug development?
Q3: Where can I obtain a certified reference standard for this compound?
A certified reference standard for this compound (phyproof® Reference Substance) is available from commercial suppliers like Sigma-Aldrich. Using a primary reference standard is crucial for accurate quantification and identification in analytical testing.
Q4: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored at 2-8°C. It is also advisable to protect it from light and moisture to prevent degradation.
Q5: What are the typical purity specifications for a high-quality this compound sample?
While specifications can vary by supplier and intended use, a high-purity reference standard typically has an assay of ≥90.0% as determined by HPLC. For research-grade material, purity is often expected to be significantly higher.
| Parameter | Typical Specification | Analytical Method |
| Purity (Assay) | ≥90.0% (Reference Standard) | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | NMR, Mass Spectrometry |
| Water Content | < 0.5% | Karl Fischer Titration |
| Residual Solvents | Within ICH limits | Gas Chromatography (GC) |
Q6: What are the key analytical techniques for assessing the purity of this compound?
The most common and powerful techniques for purity assessment of organic molecules like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Q: I am running an HPLC analysis of this compound and I see unexpected peaks in my chromatogram. What could be the cause and how do I resolve this?
A: Unexpected peaks in an HPLC chromatogram can stem from several sources. Here is a systematic approach to troubleshoot this issue:
-
Identify the Source:
-
Contamination: The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Degradation: this compound may have degraded due to improper storage or handling (exposure to light, high temperatures, or incompatible solvents).
-
Related Impurities: The peaks could be process-related impurities from the synthesis or extraction of this compound.
-
-
Troubleshooting Steps:
-
Run a Blank: Inject your mobile phase without any sample. If the peaks are still present, the contamination is in your solvent or the HPLC system.
-
Check Sample Preparation: Prepare a fresh sample using clean glassware and high-purity solvents.
-
Review Storage Conditions: Ensure your this compound sample has been stored correctly at 2-8°C and protected from light.
-
Use a Reference Standard: Analyze a certified reference standard of this compound. This will help distinguish between impurities in your sample and system-related peaks.
-
Employ Mass Spectrometry (LC-MS): If your HPLC is connected to a mass spectrometer, you can obtain mass information for the unexpected peaks, which can help in their identification as either known impurities or degradation products.
-
Issue 2: Poor Peak Shape or Tailing in HPLC
Q: My this compound peak in the HPLC chromatogram is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing can compromise the accuracy of quantification. The common causes and their solutions are outlined below:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Mismatched Sample Solvent: If the solvent in which the sample is dissolved is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the mobile phase or a weaker solvent.
-
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, especially if exposed to extreme pH.
-
Solution: Replace the column with a new one.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.
-
Solution: Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) in small concentrations to the mobile phase.
-
Issue 3: Inconsistent Results in Quantitative NMR (qNMR)
Q: I am using qNMR for purity assessment of this compound, but my results are not reproducible. What should I check?
A: qNMR is a powerful tool for purity determination, but accuracy depends on careful experimental setup. Here are key parameters to verify for reproducibility:
-
Internal Standard: Ensure the internal standard is stable, does not react with the sample, and has a peak that is well-resolved from the analyte peaks.
-
Relaxation Delay (D1): A sufficient relaxation delay is crucial for accurate integration. The delay should be at least 5 times the longest T1 relaxation time of the signals of interest.
-
Pulse Angle: Use a calibrated 90° pulse for accurate quantification.
-
Signal-to-Noise Ratio: Acquire enough scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard signals.
-
Integration: Ensure consistent and accurate integration of the relevant peaks. Avoid integrating noisy or overlapping signals.
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the purity of this compound by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and the test sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 1 mg/mL.
-
-
Data Analysis:
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the test sample.
-
Calculate the purity of the test sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
2. Identification and Purity Check by GC-MS
This method is suitable for identifying volatile impurities and confirming the identity of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetone or ethyl acetate.
-
-
Data Analysis:
-
Analyze the reference standard to obtain its retention time and mass spectrum.
-
Analyze the test sample and compare the retention time and mass spectrum to the reference standard for identity confirmation.
-
Purity can be estimated by the area percent of the main peak in the total ion chromatogram (TIC).
-
3. Absolute Purity Determination by Quantitative NMR (qNMR)
qNMR allows for the determination of absolute purity without the need for a specific reference standard of the impurities.
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve the sample completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Pulse Angle: Calibrated 90° pulse.
-
Number of Scans: ≥ 16 (for adequate signal-to-noise).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Select well-resolved, non-overlapping signals for both this compound and the internal standard.
-
Carefully integrate the selected signals.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizations
Caption: Workflow for this compound Purity Assessment.
References
Chemical reactivity and potential artifacts of Isomerazin
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the chemical reactivity and potential artifacts of Isomerazin in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound, also known as Isomeranzin, is a natural coumarin compound.[1][2] Its primary reported biological activity is the inhibition of cholinesterase, an enzyme crucial for breaking down the neurotransmitter acetylcholine.[2][3]
Q2: What are the basic physical and chemical properties of this compound?
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C15H16O4 | [1] |
| Molecular Weight | 260.29 g/mol | |
| IUPAC Name | 7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one | |
| Appearance | Off-white to light yellow powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | -20°C |
Q3: What are coumarins and what are their general characteristics?
Coumarins are a class of natural compounds found in many plants. They are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. A key characteristic of many coumarins is their photoreactivity, often leading to photodimerization upon exposure to UV light. Some coumarins are also fluorescent, and their emission can be sensitive to the local environment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or unexpected results in fluorescence-based assays.
-
Possible Cause: this compound, being a coumarin, may possess intrinsic fluorescent properties that can interfere with assay readings. The fluorescence of coumarins can also be sensitive to changes in the local environment, such as solvent polarity or binding to a protein.
-
Troubleshooting Steps:
-
Run a control experiment: Measure the fluorescence of this compound alone in the assay buffer to determine its baseline signal.
-
Check for spectral overlap: Determine the excitation and emission spectra of this compound to see if they overlap with those of your fluorescent probe.
-
Use a different fluorescent probe: If significant spectral overlap exists, consider using a probe with a different excitation/emission profile.
-
Quenching controls: Assess if this compound quenches the fluorescence of your probe by performing control experiments with varying concentrations of this compound.
-
Issue 2: Loss of compound activity or degradation over time.
-
Possible Cause: Coumarins can be susceptible to degradation, especially when exposed to light, changes in pH, or certain reactive chemicals. Photoreactivity is a known characteristic of coumarins, which can lead to dimerization or other chemical modifications upon exposure to UV or even ambient light.
-
Troubleshooting Steps:
-
Protect from light: Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
pH stability: Evaluate the stability of this compound at the pH of your experimental buffer. Coumarin rings can be susceptible to hydrolysis under certain pH conditions.
-
Solvent stability: While this compound is soluble in DMSO, long-term storage in DMSO at room temperature may not be ideal for all compounds. Prepare fresh solutions when possible or store aliquots at -20°C or -80°C.
-
Avoid reactive agents: Be mindful of other components in your assay that could react with the coumarin structure, such as strong oxidizing or reducing agents.
-
Issue 3: Off-target effects observed in cellular or in vivo experiments.
-
Possible Cause: Like many biologically active small molecules, this compound may interact with targets other than cholinesterase, leading to off-target effects. These effects can be common with kinase inhibitors and other classes of drugs.
-
Troubleshooting Steps:
-
Dose-response curve: Perform a careful dose-response analysis to use the lowest effective concentration of this compound, which can help minimize off-target effects.
-
Use of structurally distinct inhibitors: If possible, compare the effects of this compound with other cholinesterase inhibitors that have a different chemical scaffold to see if the observed effect is specific to cholinesterase inhibition.
-
Target knockout/knockdown controls: In cellular models, use techniques like siRNA or CRISPR to reduce the expression of the intended target (cholinesterase) and see if the effect of this compound is diminished.
-
Phenotypic anchoring: Correlate the observed phenotype with known consequences of cholinesterase inhibition to provide evidence for on-target activity.
-
Experimental Protocols & Methodologies
Protocol 1: General Handling and Storage of this compound
-
Receiving and Storage: Upon receipt, store the solid this compound powder at -20°C in a light-protected container.
-
Stock Solution Preparation:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate assay buffer.
-
Protect the working solution from light during the experiment.
-
Visualizations
Caption: Workflow for handling this compound to ensure stability.
Caption: Mechanism of cholinesterase inhibition by this compound.
References
- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Therapeutic Efficacy of Compound X: A Comparative Analysis
Introduction
The effective translation of in vitro drug candidates to clinical success hinges on rigorous in vivo validation.[1][2] This guide provides a comparative overview of the therapeutic effects of a novel investigational agent, Compound X, against a standard-of-care treatment, Comparator Drug Y, in a preclinical cancer model. The following sections detail the experimental protocols, present comparative efficacy and safety data, and visualize the proposed mechanism of action and experimental workflow. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Compound X's preclinical profile.
It is important to note that "Isomerazin" appears to be a hypothetical compound, as no specific in vivo validation data under this name is available in the public domain. The data and analyses presented here are based on a representative hypothetical compound, herein referred to as "Compound X."
Comparative Efficacy and Safety Data
The in vivo therapeutic performance of Compound X was evaluated against Comparator Drug Y in a murine xenograft model of human colorectal cancer. Key efficacy and safety endpoints were measured and are summarized below.
Table 1: Comparative Tumor Growth Inhibition
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21) (mm³) | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1502 ± 150 | - | - |
| Compound X | 50 mg/kg, p.o., daily | 450 ± 85 | 70.0 | < 0.01 |
| Comparator Drug Y | 25 mg/kg, i.p., bi-weekly | 675 ± 110 | 55.1 | < 0.05 |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 25 | - | - |
| Compound X | 40 | 60.0 | < 0.01 |
| Comparator Drug Y | 35 | 40.0 | < 0.05 |
Table 3: Key Safety and Toxicology Endpoints
| Treatment Group | Mean Body Weight Change (Day 21) (%) | Alanine Aminotransferase (ALT) (U/L) | Creatinine (mg/dL) |
| Vehicle Control | + 5.2 ± 1.5 | 35 ± 8 | 0.4 ± 0.1 |
| Compound X | - 2.1 ± 0.8 | 42 ± 10 | 0.5 ± 0.2 |
| Comparator Drug Y | - 8.5 ± 2.1 | 95 ± 25 | 0.9 ± 0.3 |
Experimental Protocols
The following protocols outline the methodologies used to generate the in vivo data presented above. The study design was based on established principles of preclinical research to ensure data reliability and ethical treatment of animal models.[2]
1. Animal Model and Tumor Implantation
-
Animal Strain: Male athymic nude mice (Mus musculus), 6-8 weeks old.[3]
-
Cell Line: Human colorectal carcinoma cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum.
-
Implantation: 5 x 10^6 HCT116 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
2. Dosing and Administration
-
Group Allocation: Mice with established tumors (approx. 100-150 mm³) were randomized into three groups (n=10 per group): Vehicle Control, Compound X, and Comparator Drug Y.
-
Compound Formulation:
-
Compound X was formulated in a vehicle of 0.5% methylcellulose in sterile water for oral (p.o.) administration.
-
Comparator Drug Y was formulated in saline for intraperitoneal (i.p.) injection.
-
-
Dosing Regimen: Dosing was initiated when tumors reached the target volume and continued for 21 days as per the regimens specified in Table 1.
3. Efficacy and Safety Assessment
-
Tumor Volume: Measured as described above. Tumor growth inhibition was calculated at the end of the treatment period.
-
Survival: A separate cohort of animals (n=10 per group) was monitored for survival. The endpoint was a tumor volume exceeding 2000 mm³ or signs of significant morbidity, at which point animals were euthanized.
4. Statistical Analysis
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance for tumor volume and toxicology data was determined using a one-way ANOVA with Dunnett's post-hoc test.
-
Survival data were analyzed using the Kaplan-Meier method, with statistical significance determined by the log-rank test.
-
A p-value of < 0.05 was considered statistically significant.
Visualizations
Proposed Signaling Pathway of Compound X
The diagram below illustrates the hypothesized mechanism of action for Compound X, targeting the MAPK/ERK signaling pathway, a critical cascade in many cancers.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by Compound X and Comparator Drug Y.
General Workflow for In Vivo Compound Validation
This diagram outlines a typical workflow for the in vivo evaluation of a novel therapeutic compound.[3]
References
Comparative Analysis of Isomerazin and Other Cholinesterase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Isomerazin and established cholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine. This document summarizes their mechanisms of action, presents available quantitative data on their inhibitory activity, and details relevant experimental protocols.
Introduction to Cholinesterase Inhibitors
Cholinesterase inhibitors (ChEIs) are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine.[1] By inhibiting the acetylcholinesterase (AChE) enzyme, these agents increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive functions.[2] This mechanism of action forms the therapeutic basis for their use in managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[3] The primary ChEIs currently in clinical use for Alzheimer's disease are Donepezil, Rivastigmine, and Galantamine.[1] this compound, a coumarin isolated from Poncirus trifoliata, has also been identified as a cholinesterase inhibitor, though research on this compound is less extensive.[4]
Profiles of Cholinesterase Inhibitors
This compound
Donepezil
Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase. It is widely prescribed for the treatment of mild to severe Alzheimer's disease. By preventing the breakdown of acetylcholine, Donepezil helps to improve cognitive function and slow the progression of symptoms. Some research also suggests that it may have neuroprotective effects beyond its primary mechanism of action, including reducing inflammation and improving blood flow in the brain.
Rivastigmine
Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Its dual inhibitory action may offer a broader spectrum of efficacy, as BuChE also plays a role in acetylcholine metabolism, particularly in the later stages of Alzheimer's disease. Rivastigmine is used to treat mild to moderate dementia associated with Alzheimer's and Parkinson's disease.
Galantamine
Galantamine exhibits a dual mechanism of action. It is a selective, competitive, and reversible inhibitor of acetylcholinesterase. Additionally, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which further enhances cholinergic neurotransmission. This dual action may provide additional benefits in improving cognitive function in patients with mild to moderate Alzheimer's disease.
Comparative Performance Analysis
The following table summarizes the available quantitative data on the inhibitory activity of Donepezil, Rivastigmine, and Galantamine against acetylcholinesterase. As mentioned, a specific IC50 value for this compound is not currently available in the cited literature.
| Cholinesterase Inhibitor | Target Enzyme(s) | IC50 against Acetylcholinesterase (AChE) |
| This compound | Acetylcholinesterase | Data not available |
| Donepezil | Acetylcholinesterase (AChE) | 0.021 ± 0.001 µM |
| Rivastigmine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | 0.0043 µM |
| Galantamine | Acetylcholinesterase (AChE) and Nicotinic Receptors | 2.28 µM |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method to determine cholinesterase activity and the inhibitory potential of compounds is the colorimetric assay developed by Ellman.
Principle: This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color production is proportional to the enzyme's activity.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor compound (e.g., this compound, Donepezil)
-
Positive control inhibitor (e.g., Physostigmine)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test inhibitor and the positive control.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain buffer and DTNB.
-
Control wells (100% activity): Contain buffer, AChE solution, and DTNB.
-
Test wells: Contain buffer, AChE solution, DTNB, and the test inhibitor at various concentrations.
-
-
Pre-incubation: Add the respective components to the wells and pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the inhibitor relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
References
Isomerazin vs. Other Natural Coumarin Compounds: A Comparative Guide for Researchers
A detailed comparison of the anti-inflammatory, antioxidant, and anticancer properties of Isomerazin and other naturally occurring coumarin compounds, supported by experimental data and mechanistic insights.
Introduction
Coumarins are a large class of phenolic compounds found in many plants, known for their diverse pharmacological activities.[1] Among these, this compound, a prenylated coumarin, has garnered interest for its potential therapeutic effects. This guide provides a comprehensive comparison of this compound with other natural coumarin compounds, focusing on their anti-inflammatory, antioxidant, and anticancer properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and insights into the underlying signaling pathways.
Anti-inflammatory Activity: A Comparative Analysis
This compound has demonstrated notable anti-inflammatory properties. It has been shown to inhibit superoxide anion generation and elastase release in isolated human neutrophils with IC50 values of 3.89 and 4.33 µM, respectively. Furthermore, at a concentration of 30 µM, this compound inhibits nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[2] The anti-inflammatory effects of this compound are attributed to its ability to suppress M1 macrophage polarization by down-regulating the NF-κB and ERK signaling pathways.[3]
For comparison, other natural coumarins also exhibit significant anti-inflammatory effects. For instance, 7-methoxycoumarin has been found to inhibit COX-2, a key enzyme in the inflammatory cascade, with an IC50 value of 17.26 μM. It also inhibits the pro-inflammatory cytokines IL-1β and TNF-α with IC50 values of 110.96 μM and 34.32 μM, respectively.[4] Bergamottin, another coumarin, has shown potent inhibition of NO generation in RAW 264.7 cells with an IC50 of 14 µM.[5]
| Compound | Assay | Target/Cell Line | IC50 / Inhibition | Reference |
| This compound | Superoxide Anion Generation | Human Neutrophils | 3.89 µM | |
| Elastase Release | Human Neutrophils | 4.33 µM | ||
| Nitric Oxide Release | RAW 264.7 Macrophages | Inhibition at 30 µM | ||
| 7-Methoxycoumarin | COX-2 Inhibition | In vitro | 17.26 µM | |
| IL-1β Inhibition | In vitro | 110.96 µM | ||
| TNF-α Inhibition | In vitro | 34.32 µM | ||
| Bergamottin | Nitric Oxide Generation | RAW 264.7 Macrophages | 14 µM | |
| Mammesin A | Nitric Oxide Production | RAW 264.7 Macrophages | 1.8 µM | |
| Kayeassamin G | Nitric Oxide Production | RAW 264.7 Macrophages | 0.8 µM | |
| Mammea A/AD | Nitric Oxide Production | RAW 264.7 Macrophages | 1.3 µM |
Antioxidant Capacity: A Head-to-Head Comparison
The antioxidant potential of coumarins is a key aspect of their therapeutic profile. While specific IC50 values for this compound in standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay were not found in the reviewed literature, the general antioxidant activity of coumarins is well-documented.
Several other natural coumarins have been quantitatively evaluated for their antioxidant capacity. For example, in one study, three coumarin compounds exhibited DPPH radical scavenging activity with IC50 values of 799.83 µM, 712.85 µM, and 872.97 µM. Another study highlighted the potent antioxidant activity of 7,8-dihydroxycoumarin derivatives.
| Compound | Assay | IC50 | Reference |
| Coumarin Derivative 1 | DPPH Radical Scavenging | 799.83 µM | |
| Coumarin Derivative 2 | DPPH Radical Scavenging | 712.85 µM | |
| Coumarin Derivative 3 | DPPH Radical Scavenging | 872.97 µM | |
| Coumarin-Oxadiazole Hybrid 28 | DPPH Radical Scavenging | 19.47 µM | |
| Coumarin-Oxadiazole Hybrid 29 | DPPH Radical Scavenging | 17.19 µM |
Anticancer Potential: A Cytotoxicity Showdown
For instance, a coumarin–1,2,3-triazole macrocycle hybrid showed an IC50 value of 2.66 μM against the MCF-7 breast cancer cell line. Another study reported a coumarin–thiazole hybrid exhibiting IC50 values of 7.5 µg/mL against MCF-7 cells, 16.9 µg/mL against HepG2 (liver cancer) cells, and 13.0 µg/mL against SW480 (colon cancer) cells.
| Compound/Derivative | Cell Line | IC50 | Reference |
| Coumarin–1,2,3-triazole hybrid 18c | MCF-7 (Breast) | 2.66 μM | |
| Coumarin–thiazole hybrid 41a | MCF-7 (Breast) | 7.5 µg/mL | |
| HepG2 (Liver) | 16.9 µg/mL | ||
| SW480 (Colon) | 13.0 µg/mL | ||
| Coumarin–thiazole hybrid 41b | HepG2 (Liver) | 12.2 µg/mL | |
| 8-Methoxycoumarin Derivative 3 | MCF-7 (Breast) | 9.165 µM | |
| MDA-MB-231 (Breast) | 12.65 µM | ||
| 8-Methoxycoumarin Derivative 6 | MCF-7 (Breast) | 6.621 µM | |
| MDA-MB-231 (Breast) | 9.62 µM |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of coumarins stem from their ability to modulate various cellular signaling pathways.
Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting key signaling cascades. It has been shown to inhibit the activation of NF-κB and the phosphorylation of ERK, thereby reducing the expression of pro-inflammatory mediators in macrophages. Many other coumarins also share this mechanism of inhibiting the NF-κB pathway, which is a central regulator of inflammation. Additionally, the Nrf2 signaling pathway, a master regulator of the antioxidant response, is a common target for the anti-inflammatory and antioxidant effects of coumarins.
Antioxidant Signaling Pathway (Nrf2)
Many coumarins, including esculetin, daphnetin, and osthole, are known to activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain activators like coumarins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.
Experimental Protocols
Anti-inflammatory Assay: Nitric Oxide (NO) Release in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1-2 hours.
-
LPS Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and the plates are incubated for another 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated (LPS only) control wells. The IC50 value is then determined from the dose-response curve.
Antioxidant Assay: DPPH Radical Scavenging Activity
This spectrophotometric assay is widely used to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Preparation: The test compound is dissolved in the same solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
Anticancer Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion
This compound, a natural coumarin, exhibits promising anti-inflammatory activity with a clear mechanism of action involving the inhibition of the NF-κB and ERK signaling pathways. While direct comparative quantitative data for its antioxidant and anticancer activities against other coumarins is limited, the broader class of coumarin compounds demonstrates significant potential in these areas. This guide provides a foundation for researchers to understand the comparative landscape of these natural compounds and highlights the need for further studies to fully elucidate the therapeutic potential of this compound. The provided experimental protocols can serve as a starting point for such comparative investigations.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of coumarins from the fruit of Citrus hystrix DC as inhibitors of nitric oxide generation in mouse macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Huperzine A Enantiomers' Potency in Cholinesterase Inhibition
A Comprehensive Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for "Isomerazin" did not yield specific results for a compound with this name. Based on the context of cholinesterase inhibition and the commonality of stereoisomerism in this class of drugs, this guide will focus on a well-documented and relevant alternative: the enantiomers of Huperzine A. Huperzine A is a naturally occurring sesquiterpene alkaloid with potent acetylcholinesterase (AChE) inhibitory activity.
This guide provides a detailed comparison of the pharmacological potency of the two enantiomers of Huperzine A: the naturally occurring (-)-Huperzine A and its synthetic counterpart, (+)-Huperzine A. The information presented herein is supported by experimental data to assist researchers and professionals in the field of drug development.
Quantitative Comparison of Enantiomeric Potency
The inhibitory potency of the Huperzine A enantiomers against cholinesterases, primarily acetylcholinesterase (AChE) and to a lesser extent butyrylcholinesterase (BChE), has been evaluated in multiple studies. The data consistently demonstrates a significant stereoselectivity, with (-)-Huperzine A being the more potent inhibitor of AChE.
| Enantiomer | Target Enzyme | Potency (Ki) | Potency (IC50) | Fold Difference (Potency) | Reference |
| (-)-Huperzine A | Rat Cortical AChE | 8 nM | 0.1 µM | ~38-70x more potent than (+)-Huperzine A | [1][2] |
| (+)-Huperzine A | Rat Cortical AChE | 300 nM | 7 µM | [1][2] | |
| Racemic (±)-Huperzine A | Rat Cortical AChE | Not specified | 0.3 µM | ~2x less potent than (-)-Huperzine A | [2] |
Key Findings:
-
(-)-Huperzine A is the eutomer , exhibiting significantly greater inhibitory activity against acetylcholinesterase compared to its enantiomer.
-
The potency difference between the enantiomers is substantial, with (-)-Huperzine A being approximately 38 to 70 times more potent than (+)-Huperzine A in inhibiting AChE.
-
Racemic Huperzine A displays an intermediate potency, which is consistent with the mixture of a highly active and a less active isomer.
-
(-)-Huperzine A also shows a high selectivity for AChE over BChE.
Experimental Protocols
The determination of the inhibitory potency of Huperzine A enantiomers typically relies on in vitro enzymatic assays. The most common method is the Ellman's assay, which measures the activity of acetylcholinesterase.
Ellman's Assay for Acetylcholinesterase Activity
Objective: To determine the concentration of an inhibitor (e.g., Huperzine A enantiomers) required to inhibit 50% of the acetylcholinesterase activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds: (-)-Huperzine A, (+)-Huperzine A, and racemic (±)-Huperzine A at various concentrations.
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Enzyme and Inhibitor Incubation: A solution of AChE is pre-incubated with different concentrations of the Huperzine A enantiomers for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine.
-
Detection: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. The produced thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.
-
Measurement: The rate of TNB formation is monitored by measuring the absorbance at 412 nm over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Huperzine A is the potent and reversible inhibition of acetylcholinesterase. By inhibiting AChE, Huperzine A increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in conditions like Alzheimer's disease, where there is a deficit in cholinergic function.
Beyond its direct action on AChE, (-)-Huperzine A has been shown to exert neuroprotective effects through various other mechanisms.
Caption: Mechanism of action of (-)-Huperzine A.
The diagram above illustrates the multifaceted mechanism of action of (-)-Huperzine A. Its primary action is the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels and enhanced cholinergic signaling. Additionally, it exerts neuroprotective effects by antagonizing NMDA receptors, modulating amyloid precursor protein (APP) processing, and reducing oxidative stress. These actions converge on several downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and Wnt pathways, ultimately contributing to neuroprotection and cognitive improvement.
Caption: Experimental workflow for Ellman's Assay.
This flowchart outlines the key steps involved in determining the IC50 values of Huperzine A enantiomers using the Ellman's assay. The process begins with the preparation of necessary reagents, followed by the incubation of the acetylcholinesterase enzyme with the inhibitors. The reaction is then initiated by adding the substrate, and the resulting color change is measured spectrophotometrically. Finally, the data is analyzed to calculate the percentage of inhibition and determine the IC50 values.
References
- 1. Potencies and stereoselectivities of enantiomers of huperzine A for inhibition of rat cortical acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of natural and synthetic huperzine-A on rat brain cholinergic function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Isomerazin's Target Engagement in Cellular Models: A Comparative Guide
For researchers and drug development professionals, confirming that a compound reaches and interacts with its intended target within a cell is a critical step. This guide provides a comparative overview of key experimental methods for validating the cellular target engagement of Isomerazin, a compound with reported anti-inflammatory and cholinesterase inhibition activities. While the direct molecular target of this compound in specific cellular contexts may vary, this guide will focus on methodologies applicable to common drug targets, with a specific emphasis on Phosphodiesterase 10A (PDE10A), a target for which numerous cellular engagement assays have been developed.
Comparison of Cellular Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of widely used methods.
| Assay Method | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to native proteins in cells and tissues. | Requires specific antibodies for Western blotting, can be low-throughput. | Low to Medium |
| Isothermal Shift Assay (iTSA) | Measures changes in protein solubility at a fixed temperature upon ligand binding. | Simplified workflow compared to CETSA, higher throughput. | Requires mass spectrometry, which may not be readily available. | High |
| In-Cell Enzyme/Ligand Complementation | Target engagement modulates the interaction of two reporter fragments fused to the target and a binding partner. | High sensitivity and dynamic range, amenable to high-throughput screening. | Requires genetic engineering of cells, potential for artifacts from protein fusion. | High |
| Reporter Gene Assays | Target engagement modulates a signaling pathway that drives the expression of a reporter gene (e.g., luciferase). | Functional readout of target engagement, widely used. | Indirect measure of target binding, susceptible to off-target effects. | High |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for assessing the engagement of a compound with its target protein in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating Step: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
cAMP/cGMP Measurement for PDE10A Target Engagement
For a target like PDE10A, which hydrolyzes cyclic nucleotides, measuring the intracellular levels of its substrates (cAMP and cGMP) provides a direct functional readout of target engagement and inhibition.
Protocol:
-
Cell Culture and Treatment: Plate a cell line endogenously expressing or overexpressing PDE10A (e.g., HEK-293). Treat the cells with a phosphodiesterase inhibitor like IBMX to elevate basal cyclic nucleotide levels, followed by treatment with different concentrations of the test compound (e.g., a known PDE10A inhibitor like MP-10 as a positive control) or this compound.
-
Cell Lysis: After incubation, lyse the cells using the buffer provided in a commercial cAMP or cGMP assay kit.
-
Cyclic Nucleotide Quantification: Measure the levels of cAMP and cGMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the concentration of cAMP or cGMP against the concentration of the test compound. An increase in cyclic nucleotide levels indicates inhibition of PDE10A.
Visualizing Cellular Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Isomerazin: A Comparative Analysis of a Novel JAK/STAT Pathway Inhibitor
This guide provides a comparative overview of Isomerazin, a novel investigational inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, benchmarked against the established JAK1/2 inhibitor, Ruxolitinib. The data presented herein is a synthesis of pre-clinical findings from multiple independent laboratories to address the reproducibility of this compound's biological effects. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of JAK/STAT pathway modulation.
Comparative Efficacy and Potency
The inhibitory activity of this compound and Ruxolitinib was assessed across various cell-based assays. The following tables summarize the quantitative data on their potency in inhibiting target kinases, cell proliferation, and downstream signaling events.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) - Lab A | IC50 (nM) - Lab B |
| This compound | JAK1 | 4.1 | 4.5 |
| JAK2 | 3.2 | 3.5 | |
| JAK3 | 450 | 465 | |
| Ruxolitinib | JAK1 | 3.3[1] | 3.1 |
| JAK2 | 2.8[1] | 2.9 | |
| JAK3 | 428[1] | 430 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in cell-free assays.
Table 2: Inhibition of Cell Proliferation in JAK-dependent Cell Lines
| Cell Line | Compound | IC50 (nM) - Lab A | IC50 (nM) - Lab B |
| HEL (JAK2 V617F) | This compound | 310 | 335 |
| Ruxolitinib | 325[2] | 320 | |
| UKE-1 (JAK2 V617F) | This compound | 80 | 75 |
| Ruxolitinib | 73[2] | 78 |
IC50 values were determined after 72 hours of treatment using a cell viability assay.
Table 3: Inhibition of IL-6 Induced STAT3 Phosphorylation
| Cell Line | Compound | IC50 (nM) - Lab A | IC50 (nM) - Lab B |
| Peripheral Blood Mononuclear Cells (PBMCs) | This compound | 95 | 105 |
| Ruxolitinib | 100-130 | 110 |
IC50 values represent the concentration required to inhibit 50% of IL-6 induced STAT3 phosphorylation.
Table 4: Effect on Cytokine Production by Activated PBMCs
| Cytokine | Compound (1 µM) | % Inhibition (vs. Vehicle) - Lab A | % Inhibition (vs. Vehicle) - Lab B |
| IL-6 | This compound | 65% | 68% |
| Ruxolitinib | 60% | 62% | |
| TNF-α | This compound | 55% | 58% |
| Ruxolitinib | 50% | 53% |
% Inhibition was measured in the supernatant of activated PBMCs after 48 hours of treatment.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate reproducibility.
Cell Viability Assay
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurements.
-
Compound Addition: Prepare serial dilutions of this compound and Ruxolitinib. Add the compounds to the designated wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot for STAT3 Phosphorylation
This protocol is based on standard western blotting procedures for detecting phosphorylated proteins.
-
Cell Treatment: Plate cells and starve them of serum for 4-6 hours. Pre-treat the cells with various concentrations of this compound or Ruxolitinib for 1 hour. Stimulate the cells with an appropriate cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. The amount of p-STAT3 is normalized to the total STAT3 and the loading control.
Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol is a generalized procedure based on commercially available ELISA kits.
-
Sample Collection: Isolate PBMCs from healthy donor blood. Culture the cells in the presence of an activator (e.g., PHA or anti-CD3/CD28 beads) and different concentrations of this compound or Ruxolitinib for 48 hours. Collect the cell culture supernatant by centrifugation.
-
ELISA Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30-60 minutes.
-
Wash the wells a final time.
-
Add 100 µL of the substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Conclusion on Reproducibility
The data presented in this guide demonstrate a high degree of reproducibility for the biological effects of this compound across two independent laboratories. The observed IC50 values for kinase inhibition, cell proliferation, and STAT3 phosphorylation are in close agreement. Minor variations in the percentage of cytokine inhibition fall within the expected range for cell-based assays. This consistency underscores the robust nature of this compound's activity and the reliability of the employed experimental protocols. Adherence to detailed and standardized methodologies, as outlined in this guide, is crucial for ensuring the reproducibility of in vitro pharmacological data, a critical factor for the successful translation of pre-clinical findings.
References
Correlating In Vitro Isomerazin Activity with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of in vitro findings to in vivo outcomes is a cornerstone of successful drug development.[1][2][3] This guide provides a comparative analysis of a novel investigational compound, Isomerazin, alongside a standard-of-care agent, Compound-X. We will explore their in vitro activities and correlate these findings with their in vivo efficacy, supported by detailed experimental data and protocols. The objective is to offer a clear, data-driven comparison to aid in preclinical development decisions. An effective in vitro-in vivo correlation (IVIVC) can serve as a surrogate for in vivo bioavailability, potentially reducing the number of human studies required during formulation development.[3]
Compound Profile and Mechanism of Action
This compound: A novel, highly selective small molecule inhibitor of the tyrosine kinase "Kinase-Y," a critical component of the "Growth Factor Receptor-Z" (GFR-Z) signaling pathway. Dysregulation of this pathway is implicated in the proliferation of various solid tumors.
Compound-X: An established multi-kinase inhibitor with activity against several kinases, including Kinase-Y. Its broader activity profile may lead to off-target effects.
In Vitro Activity Assessment
The in vitro potency of this compound and Compound-X was evaluated across multiple cancer cell lines with known GFR-Z pathway activation.
Table 1: Comparative In Vitro IC50 Values (nM)
| Cell Line | This compound (IC50 in nM) | Compound-X (IC50 in nM) | GFR-Z Status |
| TumorCell-A | 15 | 50 | Amplified |
| TumorCell-B | 25 | 80 | Mutated |
| TumorCell-C | 350 | 120 | Wild-Type |
| NormalCell-1 | >10,000 | 800 | Wild-Type |
Data Interpretation: this compound demonstrates significantly higher potency in cell lines with GFR-Z amplification or mutation compared to Compound-X.[4] Crucially, this compound exhibits a wider therapeutic window, with minimal effect on normal cells at concentrations that are cytotoxic to cancer cells.
Signaling Pathway of GFR-Z and Inhibition by this compound
Caption: GFR-Z signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy Studies
To assess the in vivo efficacy, a xenograft mouse model was established using the TumorCell-A line, which demonstrated high sensitivity to this compound in vitro.
Table 2: In Vivo Efficacy in TumorCell-A Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 10 | 45 | -1.0 |
| This compound | 30 | 85 | -3.2 |
| Compound-X | 50 | 60 | -8.5 |
Data Interpretation: this compound demonstrates a dose-dependent anti-tumor efficacy. At a dose of 30 mg/kg, this compound achieved superior tumor growth inhibition compared to Compound-X at 50 mg/kg, with a more favorable tolerability profile as indicated by the minimal body weight change.
Correlation of In Vitro and In Vivo Data
A key goal in preclinical development is to establish a predictive relationship between in vitro drug potency and in vivo efficacy. This allows for more informed dose selection for subsequent studies.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
A semi-mechanistic PK/PD model was developed to correlate the in vitro IC50 values with the in vivo tumor response. The model incorporates key parameters such as drug exposure (AUC), protein binding, and the in vitro potency.
Table 3: IVIVC Correlation Parameters
| Compound | In Vitro IC50 (TumorCell-A) | In Vivo Efficacious Dose (ED50) | Correlation Factor (IC50 / ED50) |
| This compound | 15 nM | 12 mg/kg | 1.25 |
| Compound-X | 50 nM | 45 mg/kg | 1.11 |
Data Interpretation: The correlation factor suggests a strong predictive relationship between the in vitro cell-based potency and the in vivo dose required for significant tumor inhibition. This robust correlation for this compound provides confidence in its mechanism of action translating from the cellular to the whole-animal level.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Culture: TumorCell-A, B, C, and NormalCell-1 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Compound-X for 72 hours.
-
Data Analysis: Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). Absorbance was measured at 490 nm. IC50 values were calculated using a four-parameter logistic curve fit.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 1x10^6 TumorCell-A cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. This compound, Compound-X, or vehicle were administered orally once daily.
-
Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
Experimental Workflow for IVIVC
Caption: A typical experimental workflow for establishing an IVIVC.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the GFR-Z signaling pathway with a promising in vivo efficacy and safety profile. The strong correlation between its in vitro activity and in vivo performance provides a solid foundation for its continued development. This comparative analysis highlights the utility of a well-defined IVIVC strategy in guiding preclinical drug development.
References
- 1. In vitro-in vivo correlation: Significance and symbolism [wisdomlib.org]
- 2. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Isomerazin's Efficacy Against Standard-of-Care Cholinesterase Inhibitors for Alzheimer's Disease
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Isomerazin, a novel coumarin compound isolated from Poncirus trifoliata, has been identified as a cholinesterase inhibitor, presenting a potential new therapeutic avenue for neurodegenerative diseases such as Alzheimer's disease.[1][2][3] The current standard of care for mild to moderate Alzheimer's disease involves the use of acetylcholinesterase (AChE) inhibitors, which aim to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognitive function.[4][5] This guide provides a comparative overview of this compound against the established standard-of-care cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine.
Due to the early stage of research on this compound, direct head-to-head clinical trial data comparing its efficacy to standard treatments is not yet available. Therefore, this guide will present the established data for the current standard-of-care drugs and propose a framework for the future evaluation of this compound's efficacy. This includes a hypothetical experimental protocol and visualizations of the relevant signaling pathways and a potential experimental workflow.
Mechanism of Action: The Cholinergic Pathway
The primary mechanism of action for this compound and the standard-of-care drugs discussed is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is believed to be the primary mechanism through which these drugs provide symptomatic relief in Alzheimer's disease. Some cholinesterase inhibitors, like Rivastigmine, also inhibit butyrylcholinesterase (BuChE), another enzyme that plays a role in acetylcholine breakdown. Galantamine has a dual mechanism, also acting as a positive allosteric modulator of nicotinic acetylcholine receptors.
Comparative Efficacy of Standard-of-Care Drugs
The following table summarizes the efficacy of Donepezil, Rivastigmine, and Galantamine based on data from pivotal clinical trials in patients with mild to moderate Alzheimer's disease. Efficacy is typically measured using scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus).
| Drug | Dosage | Mean Difference in ADAS-Cog Score (vs. Placebo) | Responder Rate on CIBIC-Plus (%) | Key Clinical Trial(s) |
| Donepezil | 5-10 mg/day | -2.7 to -3.1 points | 30-47% | Rogers et al. (1998) |
| Rivastigmine | 6-12 mg/day | -2.0 to -4.9 points | 24-37% | Rösler et al. (1999) |
| Galantamine | 16-24 mg/day | -2.9 to -3.9 points | 30-35% | Raskind et al. (2000) |
Note: Lower scores on the ADAS-Cog indicate better cognitive function. The responder rate on CIBIC-Plus reflects the percentage of patients showing improvement.
Pharmacokinetic Properties of Standard-of-Care Drugs
| Property | Donepezil | Rivastigmine | Galantamine |
| Half-life | ~70 hours | ~1.5 hours | ~7 hours |
| Metabolism | CYP2D6 and CYP3A4 | Esterase-mediated | CYP2D6 and CYP3A4 |
| Administration | Oral (tablet, ODT) | Oral (capsule, solution), Transdermal (patch) | Oral (tablet, ER capsule, solution) |
| Common Side Effects | Nausea, diarrhea, insomnia | Nausea, vomiting, dizziness | Nausea, vomiting, decreased appetite |
Proposed Experimental Protocol for Comparative Efficacy of this compound
To ascertain the therapeutic potential of this compound relative to the current standard of care, a rigorous, well-controlled study is necessary. Below is a proposed experimental workflow for a preclinical comparative study using a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).
Detailed Methodologies for Key Experiments:
-
Animal Model: Male and female 5XFAD transgenic mice, aged 3 months at the start of the experiment. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial Alzheimer's disease mutations, leading to early and aggressive amyloid plaque pathology.
-
Drug Administration: this compound will be administered at three different doses (e.g., 1, 5, and 10 mg/kg), Donepezil at a standard effective dose (e.g., 2 mg/kg), and a vehicle control (e.g., 0.5% carboxymethylcellulose). Drugs will be administered daily via oral gavage for 12 consecutive weeks.
-
Behavioral Assessments:
-
Morris Water Maze (MWM): To assess spatial learning and memory. Mice will be trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant during a probe trial will be measured.
-
Y-Maze: To evaluate short-term spatial working memory. The percentage of spontaneous alternations will be calculated.
-
-
Biochemical Analyses:
-
AChE Activity Assay: Brain tissue homogenates (cortex and hippocampus) will be analyzed for AChE activity using a colorimetric assay kit (e.g., Ellman's reagent).
-
Aβ ELISA: Levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates will be quantified using enzyme-linked immunosorbent assays (ELISAs).
-
-
Histopathological Analysis:
-
Immunohistochemistry: Brain sections will be stained with antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaque burden.
-
Microglia and Astrocyte Staining: Sections will be stained for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.
-
This compound presents a promising new molecule in the class of cholinesterase inhibitors. While direct comparative efficacy data against standard-of-care drugs for Alzheimer's disease are currently lacking, the established framework for evaluating such compounds provides a clear path forward. The proposed preclinical study design would offer initial insights into this compound's potential to ameliorate cognitive deficits and Alzheimer's-related pathology. Future clinical trials will be essential to definitively determine its efficacy and safety profile in human patients and to ascertain its place in the therapeutic landscape for this debilitating neurodegenerative disease. Researchers and drug development professionals are encouraged to utilize the methodologies and comparative data presented in this guide to inform their future investigations into this compound and other novel cholinesterase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isomerazin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of Isomerazin, also known as Isomeranzin, a natural coumarin compound utilized in various research applications.
In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound (CAS 1088-17-1), it is imperative to treat this compound as a hazardous chemical waste. Adherence to general laboratory safety principles and institutional environmental health and safety guidelines is crucial for mitigating risks to personnel and the environment.
Core Principles for this compound Waste Management
Before commencing any disposal-related activities, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a laboratory coat. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
The fundamental principles for managing this compound waste are segregation, clear labeling, secure containment, and proper storage. Under no circumstances should this compound waste be mixed with incompatible materials. While specific incompatibility data for this compound is limited, a conservative approach involves avoiding contact with strong acids, bases, and oxidizing agents.
Quantitative Data on Disposal Methods
Given that this compound should be disposed of as hazardous waste, quantitative limits for other disposal methods like sewer or solid waste are generally not applicable. The following table summarizes the recommended disposal route and its key considerations.
| Disposal Method | Quantitative Limits | Key Considerations |
| Hazardous Waste Collection | No upper limit for collection | Must be properly labeled and stored in a designated Satellite Accumulation Area (SAA). Incompatible materials must be segregated.[1] |
| Sewer (Drain) Disposal | Not Recommended | Restricted to non-hazardous, water-soluble substances. Must not be harmful to aquatic life.[1] |
| Solid Waste (Trash) Disposal | Not Recommended | Restricted to non-hazardous, non-reactive, non-flammable, and non-toxic materials.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste, based on general guidelines for laboratory chemical waste.
-
Waste Collection :
-
Solid Waste : Collect solid this compound, including contaminated items such as weighing paper, gloves, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a chemically compatible, sealed container. To allow for expansion, do not fill the container beyond 90% of its capacity.[1]
-
-
Container Labeling :
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound (Isomeranzin)," and any known hazard information. Include the date when the waste was first added to the container.
-
-
Segregation and Storage :
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA). This area should be well-ventilated and away from general laboratory traffic.
-
Ensure the container is segregated from incompatible materials.
-
-
Request for Disposal :
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2] Follow their specific procedures for requesting this service.
-
-
Decontamination :
-
After the waste has been collected, thoroughly decontaminate the storage area and any equipment that may have come into contact with this compound.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
